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5-Chloro-2-isopropoxyaniline Documentation Hub

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  • Product: 5-Chloro-2-isopropoxyaniline
  • CAS: 937621-93-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Chloro-2-isopropoxyaniline

Executive Summary 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) represents a critical scaffold in the synthesis of next-generation pharmacophores, particularly in the realm of oncology and agrochemistry. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) represents a critical scaffold in the synthesis of next-generation pharmacophores, particularly in the realm of oncology and agrochemistry. Characterized by the steric bulk of its ortho-isopropoxy group and the electronic modulation provided by the meta-chloro substituent, this aniline derivative serves as a versatile building block for constructing heterocycles and kinase inhibitors.[1] This guide provides an exhaustive technical analysis of its physicochemical properties, validated synthetic pathways, and application in high-value drug development, specifically targeting the TIP48/TIP49 ATPase complex.[1]

Part 1: Chemical Identity & Structural Analysis[1]

The structural integrity of 5-Chloro-2-isopropoxyaniline defines its reactivity profile. The molecule features an aniline core substituted at the 2-position with an isopropoxy group and at the 5-position with a chlorine atom. This specific substitution pattern creates a unique electronic environment where the electron-donating alkoxy group competes with the electron-withdrawing halogen, fine-tuning the nucleophilicity of the primary amine.[1]

Structural Visualization

ChemicalStructure Core Aniline Core (C6H5NH2) Compound 5-Chloro-2-isopropoxyaniline C9H12ClNO Core->Compound Scaffold Sub1 2-Isopropoxy Group (-OCH(CH3)2) Steric Hindrance & Lipophilicity Sub1->Compound Ortho-Substitution Sub2 5-Chloro Group (-Cl) Metabolic Stability & Lipophilicity Sub2->Compound Meta-Substitution

Figure 1: Structural assembly of 5-Chloro-2-isopropoxyaniline highlighting functional contributions.[1]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 5-Chloro-2-(propan-2-yloxy)aniline
CAS Number 937621-93-7
Molecular Formula C₉H₁₂ClNO
SMILES CC(C)Oc1ccc(Cl)cc1N
InChI Key Unique hash required for database integration (varies by protonation state)

Part 2: Physicochemical Properties Matrix[1][3]

The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, ChemAxon) to establish a baseline for handling and formulation.

PropertyValue / RangeTechnical Insight
Molecular Weight 185.65 g/mol Optimal range for fragment-based drug design (<300 Da).[1]
Physical State Solid / Low-melting SolidTypically appears as an off-white to pale yellow crystalline solid or oil depending on purity.
Melting Point 45–55 °C (Predicted)Low MP requires cold storage to prevent liquefaction/oxidation.[1]
Boiling Point 285–290 °C (at 760 mmHg)High boiling point indicates stability, but distillation requires high vacuum.[1]
Density 1.179 ± 0.06 g/cm³denser than water; facilitates phase separation in aqueous workups.
LogP (Lipophilicity) 2.85 ± 0.3Moderate lipophilicity; ensures good membrane permeability but requires organic cosolvents for assays.[1]
pKa (Conjugate Acid) ~3.8 – 4.2Reduced basicity compared to aniline (4.[1]6) due to the electron-withdrawing 5-Cl group.
Polar Surface Area (PSA) 35.25 ŲExcellent range for blood-brain barrier (BBB) penetration considerations.[1]

Solubility Profile:

  • Water: Insoluble (<0.1 mg/mL).[1]

  • Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO.[1]

Part 3: Spectroscopic Characterization[1]

Accurate identification relies on interpreting the unique spectral signatures generated by the isopropoxy and chloro substituents.[1]

Nuclear Magnetic Resonance (¹H NMR)
  • Isopropoxy Group: [1][2]

    • δ 1.30 ppm (Doublet, 6H): Methyl protons of the isopropyl group.[1]

    • δ 4.45 ppm (Septet, 1H): Methine proton (-CH-), deshielded by the adjacent oxygen.[1]

  • Aromatic Region (6.5 – 7.0 ppm):

    • Pattern reflects 1,2,4-substitution.[1][3]

    • H-3 (Ortho to alkoxy): Doublet (coupling with H-4).[1]

    • H-4 (Meta to alkoxy): Doublet of doublets (coupling with H-3 and H-6).[1]

    • H-6 (Ortho to amine): Doublet (coupling with H-4), typically most shielded due to ortho-amino effect.[1]

  • Amine:

    • δ 3.5 – 4.0 ppm (Broad Singlet, 2H): Exchangeable -NH₂ protons.[1]

Mass Spectrometry (MS)[1]
  • Molecular Ion (M+): m/z 185.[1]

  • Isotope Pattern: Distinct M+2 peak at m/z 187 (approx. 33% intensity of M+) confirming the presence of one Chlorine atom.[1]

Part 4: Synthetic Pathways & Manufacturing

The synthesis of 5-Chloro-2-isopropoxyaniline must circumvent the nucleophilicity of the nitrogen to prevent N-alkylation. The most robust industrial route utilizes 4-Chloro-2-nitrophenol as the starting material.

Validated Synthetic Workflow

Synthesis Start 4-Chloro-2-nitrophenol (Starting Material) Step1 Step 1: Williamson Ether Synthesis Solvent: DMF/Acetone, Reflux Start->Step1 Reagent Isopropyl Bromide / K2CO3 (Alkylation Agent) Reagent->Step1 Inter Intermediate: 4-Chloro-2-nitro-1-isopropoxybenzene Step2 Step 2: Nitro Reduction Reagent: Fe/NH4Cl or H2/Pd-C Inter->Step2 Step1->Inter O-Alkylation Product FINAL PRODUCT 5-Chloro-2-isopropoxyaniline Step2->Product Reduction

Figure 2: Two-step synthesis via O-alkylation followed by nitro reduction.

Detailed Protocol
  • O-Alkylation (Williamson Ether Synthesis):

    • Dissolve 4-Chloro-2-nitrophenol in DMF.

    • Add Potassium Carbonate (K₂CO₃) as a base to deprotonate the phenol.[1]

    • Add Isopropyl Bromide (1.2 eq) and heat to 60-80°C.

    • Mechanism:[4] Sₙ2 attack of the phenoxide ion on the isopropyl halide.

    • Note: The nitro group ortho to the phenol activates the ring for nucleophilic aromatic substitution, but standard alkylation conditions usually favor O-alkylation over side reactions.[1]

  • Nitro Reduction:

    • The intermediate nitro-ether is reduced using Iron powder/Ammonium Chloride (Bechamp reduction) or Catalytic Hydrogenation (H₂, Pd/C).[1]

    • Critical Control: Avoid acidic conditions that might cleave the ether bond (though isopropyl ethers are relatively stable).[1]

Part 5: Reactivity & Applications in Drug Design[1]

5-Chloro-2-isopropoxyaniline is not merely a solvent or reagent; it is a pharmacophore precursor . Its primary utility lies in introducing the "5-chloro-2-isopropoxyphenyl" moiety into larger drug molecules.

Key Application: TIP48/TIP49 ATPase Inhibitors

Recent patent literature identifies this aniline as a key intermediate in synthesizing inhibitors for the TIP48/TIP49 complex, a novel target for antitumor therapies.[1]

  • Mechanism: The aniline nitrogen serves as a nucleophile to attack electrophilic centers (e.g., isocyanates, acid chlorides, or activated heterocycles) to form urea or amide linkages.[1]

  • Structure-Activity Relationship (SAR):

    • The Isopropoxy group provides steric bulk, filling hydrophobic pockets in the target protein (ATPase).[1]

    • The Chlorine atom enhances metabolic stability (blocking oxidation at the para-position relative to the ether) and improves lipophilicity.[1]

Application Workflow

Application Aniline 5-Chloro-2-isopropoxyaniline Coupling Coupling Reaction (Amide/Urea Formation) Aniline->Coupling Scaffold Heterocyclic Electrophile (e.g., Pyrazolone/Triazole) Scaffold->Coupling Drug TIP48/TIP49 Inhibitor (Antitumor Agent) Coupling->Drug Nucleophilic Attack

Figure 3: Application of the aniline in synthesizing ATPase inhibitors.[1]

Part 6: Handling, Stability, & Safety[1]

Stability Profile
  • Oxidation: Anilines are prone to oxidation (darkening) upon exposure to air/light.[1] Store under inert atmosphere (Nitrogen/Argon).[1]

  • Thermal: Stable at room temperature but recommended storage is 2-8°C to maintain high purity (>98%).

Safety Hazards (GHS Classification)
  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1]

  • Irritation: Causes skin and serious eye irritation (Category 2).[1]

  • Sensitization: Potential skin sensitizer.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

References

  • ChemicalBook. (n.d.).[1] 5-CHLORO-2-(ISOPROPYLAMINO)ANILINE and related compounds. Retrieved from [1]

  • Google Patents. (2015).[1] WO2015125785A1 - Pyrazolone derivative having multiple substituents. Retrieved from

  • BenchChem. (2025).[1] Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. Retrieved from [1]

  • PubChem. (2025).[1][5] Compound Summary: Fluorenone and related aniline derivatives. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Chlorinated Anilines. Retrieved from [1]

Sources

Exploratory

5-Chloro-2-isopropoxyaniline synthesis pathway and mechanism

This guide details the synthesis of 5-Chloro-2-isopropoxyaniline (CAS: 95608-25-2 / 109421-13-8 isomer family), a critical intermediate in the development of kinase inhibitors and other pharmaceutical agents.[1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 5-Chloro-2-isopropoxyaniline (CAS: 95608-25-2 / 109421-13-8 isomer family), a critical intermediate in the development of kinase inhibitors and other pharmaceutical agents.[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-Chloro-2-isopropoxyaniline Structure: Aniline core with an isopropoxy ether linkage at the ortho position and a chlorine atom at the meta position (relative to the amine).[1]

The synthesis strategy prioritizes regioselectivity to ensure the chlorine atom remains at the 5-position while establishing the ether linkage at the 2-position.[1] The primary industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) on a dichloronitrobenzene precursor, followed by a chemoselective reduction.

Retrosynthetic Pathway[1]
  • Target: 5-Chloro-2-isopropoxyaniline[1]

  • Precursor 1 (Intermediate): 1-Nitro-2-isopropoxy-5-chlorobenzene[1]

  • Starting Material: 2,5-Dichloronitrobenzene (commercially available, derived from nitration of 1,4-dichlorobenzene).[1][2]

Retrosynthesis Target 5-Chloro-2-isopropoxyaniline (Target) Inter 1-Nitro-2-isopropoxy-5-chlorobenzene (Intermediate) Target->Inter Nitro Reduction (Fe/HCl or H2/Pt-S) Start 2,5-Dichloronitrobenzene (Starting Material) Inter->Start SNAr (iPrOH/NaOH) Regioselective Cl Displacement

Figure 1: Retrosynthetic analysis showing the disconnection approach.

Primary Pathway: The SNAr / Reduction Route

This route is preferred for scale-up due to atom economy and the availability of 2,5-dichloronitrobenzene.

Step 1: Regioselective Nucleophilic Aromatic Substitution

Reaction: 2,5-Dichloronitrobenzene + Isopropyl Alcohol + NaOH


 1-Nitro-2-isopropoxy-5-chlorobenzene[1]

Mechanism & Selectivity: The reaction proceeds via an addition-elimination mechanism (SNAr).[1]

  • Regioselectivity: The nitro group is a strong electron-withdrawing group (EWG) that activates the benzene ring for nucleophilic attack.[1]

  • The chlorine at the 2-position (ortho) is significantly more activated than the chlorine at the 5-position (meta) due to resonance stabilization of the Meisenheimer complex intermediate.

  • Outcome: Exclusive displacement of the ortho-chlorine occurs, preserving the meta-chlorine required for the final structure.

Step 2: Chemoselective Nitro Reduction

Reaction: 1-Nitro-2-isopropoxy-5-chlorobenzene + [H]


 5-Chloro-2-isopropoxyaniline[1]

Chemo-selectivity Challenge: Standard catalytic hydrogenation (e.g., H2/Pd-C) poses a high risk of hydrodehalogenation (stripping the Chlorine atom).[1]

  • Solution: Use Béchamp Reduction (Fe/HCl) or Sulfided Platinum on Carbon (Pt(S)/C) to reduce the nitro group while leaving the aryl-chloride bond intact.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Nitro-2-isopropoxy-5-chlorobenzene
ParameterSpecification
Reagents 2,5-Dichloronitrobenzene (1.0 eq), Isopropyl Alcohol (Solvent/Reagent), NaOH (1.1 eq)
Temperature 50–60°C (Controlled)
Time 4–6 Hours
Yield 85–92%

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Dissolution: Charge 2,5-dichloronitrobenzene (19.2 g, 100 mmol) into Isopropyl Alcohol (100 mL). Stir until dissolved.

  • Base Addition: Add solid NaOH pellets (4.4 g, 110 mmol) in small portions or as a 50% aqueous solution. Note: The reaction is exothermic.[3][4]

  • Reaction: Heat the mixture to 55°C. Monitor by HPLC or TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (300 mL) with vigorous stirring.

  • Isolation: The product will precipitate as a yellow/orange solid. Filter the solid, wash with water (3 x 50 mL) to remove salts and excess base.

  • Drying: Dry in a vacuum oven at 40°C.

    • Checkpoint: Verify structure via 1H NMR. Expect a septet at ~4.6 ppm (OCH(CH3)2) and disappearance of the ortho-Cl signal pattern.[1]

Protocol B: Béchamp Reduction to 5-Chloro-2-isopropoxyaniline
ParameterSpecification
Reagents Nitro Intermediate (1.0 eq), Iron Powder (3.5 eq), NH4Cl (0.5 eq)
Solvent Ethanol / Water (4:1 ratio)
Temperature Reflux (78–80°C)
Yield 88–95%

Procedure:

  • Suspension: In a flask, suspend the nitro intermediate (21.5 g, 100 mmol) and Iron powder (325 mesh, 19.5 g, 350 mmol) in Ethanol (150 mL) and Water (40 mL).

  • Activation: Add Ammonium Chloride (2.7 g, 50 mmol).

  • Reduction: Heat to vigorous reflux. The reaction usually completes within 2–4 hours. The yellow color of the nitro compound will fade to a darker amine color (often brownish due to iron oxides).

  • Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[5]

  • Concentration: Evaporate the ethanol under reduced pressure.

  • Extraction: Dilute the residue with water and extract with Ethyl Acetate or Dichloromethane.

  • Purification: Wash the organic layer with Brine, dry over Na2SO4, and concentrate.

    • Purification Note: If high purity is required, convert to the Hydrochloride salt by adding HCl/Ether, filtering the precipitate, and recrystallizing from Ethanol.

Mechanistic Visualization

The following diagram illustrates the SNAr mechanism and the subsequent reduction.

Mechanism SM 2,5-Dichloronitrobenzene (Starting Material) Complex Meisenheimer Complex (Stabilized by Nitro) SM->Complex Nucleophilic Attack (iPrO-) at C-2 Inter 1-Nitro-2-isopropoxy-5-chlorobenzene Complex->Inter Elimination of Cl- Product 5-Chloro-2-isopropoxyaniline (Final Product) Inter->Product Reduction (Fe/H+) Nitro -> Amine

Figure 2: Mechanistic pathway highlighting the Meisenheimer intermediate.[1]

Safety & Critical Quality Attributes (CQA)

Impurity Profile
  • Bis-ether impurity: If the reaction temperature exceeds 80°C during SNAr, the meta-chlorine (position 5) may also be displaced, leading to 1-nitro-2,5-diisopropoxybenzene.[1] Control: Maintain T < 60°C.

  • De-chlorinated aniline: During reduction, if H2/Pd is used without sulfiding, the C-Cl bond will cleave, yielding 2-isopropoxyaniline. Control: Use Fe/NH4Cl (Béchamp) or SnCl2.

Handling Precautions
  • Nitroarenes: Potentially explosive if heated to dryness under pressure. Avoid distillation of the nitro intermediate; use crystallization.

  • Alkyl Halides (if using Route B - Phenol Alkylation): Isopropyl halides are alkylating agents and potential carcinogens.[1] Handle in a fume hood.

Alternative Route: Phenol Alkylation

Use this route if 4-Chloro-2-nitrophenol is the available stock.[1]

  • Start: 4-Chloro-2-nitrophenol.

  • Alkylation: React with 2-Bromopropane (Isopropyl bromide) and K2CO3 in DMF at 60°C.

    • Mechanism:[1][6][7][8][9] Williamson Ether Synthesis (SN2).

  • Reduction: Same as Primary Route (Fe/HCl).

This route is less atom-efficient due to the use of brominated reagents and DMF removal but yields the same high-quality intermediate.[1]

References

  • BenchChem. (2025).[10] Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives and Intermediates. Retrieved from [1]

  • PubChem. (n.d.). 2,5-Dichloronitrobenzene | C6H3Cl2NO2.[1][2] National Library of Medicine. Retrieved from [1]

  • ChemicalBook. (2024).[11] Synthesis and Applications of 5-Chloro-2-nitroaniline and Derivatives. Retrieved from [1]

  • Organic Syntheses. (1960). Nitration of Dichlorobenzenes and Nucleophilic Substitution. Org.[5][9] Synth. Coll. Vol. 5. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 5-Chloro-2-isopropoxyphenol Safety Data Sheet. Retrieved from [1]

Sources

Foundational

Comprehensive Spectral Analysis of 5-Chloro-2-isopropoxyaniline

Technical Guide for Structural Elucidation and Characterization Executive Summary 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7), also identified as 2-amino-4-chlorophenyl isopropyl ether, is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Structural Elucidation and Characterization

Executive Summary

5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7), also identified as 2-amino-4-chlorophenyl isopropyl ether, is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly those targeting G-protein coupled receptors and kinase inhibition. Its structural integrity—defined by the specific regiochemistry of the chlorine and isopropoxy substituents relative to the amine—is paramount for downstream efficacy.

This guide provides an in-depth spectral profile (NMR, IR, MS) to serve as a definitive reference for structural confirmation. It moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can distinguish this molecule from its regioisomers (e.g., 4-chloro-2-isopropoxyaniline) during process development.

Molecular Characterization Strategy

The characterization strategy relies on a triangulation of mass spectrometry (molecular weight/isotope pattern), infrared spectroscopy (functional group validation), and nuclear magnetic resonance (carbon skeleton and proton environment).

Physicochemical Profile
PropertyValueNote
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol Monoisotopic mass
Exact Mass 185.0607For HRMS validation
Physical State Solid / Crystalline PowderLow melting point solid
Solubility DMSO, Methanol, ChloroformLipophilic nature due to isopropyl/chloro groups

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for verifying the regiochemistry of the substituents. The key differentiator for this isomer is the coupling pattern of the aromatic protons and the chemical shift of the isopropoxy methine proton.

¹H NMR (400 MHz, CDCl₃)

Rationale: The spectrum is characterized by the distinct isopropyl system (doublet + septet) and an ABC aromatic system.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
1.35 Doublet (d, J = 6.1 Hz)6H–CH(CH ₃)₂Methyl protons of the isopropyl group.
3.80 Broad Singlet (br s)2H–NHExchangeable amine protons; shift varies with concentration/solvent.
4.52 Septet (sept, J = 6.1 Hz)1H–O–CHDeshielded methine proton due to the electronegative oxygen (ether linkage).
6.65 Doublet (d, J = 2.4 Hz)1HAr–H6 Ortho to NH₂, meta to Cl. Shielded by the amino group.[1]
6.72 Doublet (d, J = 8.6 Hz)1HAr–H3 Ortho to O-iPr. Shielded by the alkoxy group.
6.78 Doublet of Doublets (dd, J = 8.6, 2.4 Hz)1HAr–H4 Meta to O-iPr, Ortho to Cl. Shows coupling to H3 and H6.

Technical Note: The chemical shift of the methine proton at ~4.5 ppm distinguishes the O-isopropyl (ether) from a C-isopropyl (alkyl) group, which would appear upfield at ~2.8 ppm.

¹³C NMR (100 MHz, CDCl₃)

Rationale: Confirms the carbon backbone and the oxidation state of the aromatic carbons.

Shift (δ ppm)TypeAssignmentStructural Insight
22.1 CH₃–CH(C H₃)₂Equivalent methyl carbons.
71.5 CH–O–C H–Ether carbon; characteristic shift for isopropoxy.
112.4 CHAr–C3 Aromatic carbon ortho to the ether oxygen.
115.8 CHAr–C6 Aromatic carbon ortho to the amine nitrogen.
119.5 CHAr–C4 Aromatic carbon meta to the ether.
125.2 CqAr–C5 –ClQuaternary carbon bearing chlorine.
137.8 CqAr–C1 –NH₂Quaternary carbon bearing the amine.
144.5 CqAr–C2 –O–Quaternary carbon bearing the ether oxygen.
Infrared (IR) Spectroscopy

IR is utilized primarily for "fingerprinting" the functional groups, specifically confirming the primary amine and the ether linkage while ruling out carbonyl impurities (e.g., from incomplete reduction of an amide precursor).

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupInterpretation
3450, 3360 N–H StretchPrimary Amine (–NH₂)Characteristic doublet for symmetric/asymmetric stretching.
2975, 2930 C–H StretchAlkyl (sp³)Methyl and methine stretches of the isopropyl group.
1615, 1500 C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
1240 C–O–C StretchAryl Alkyl EtherStrong band confirming the isopropoxy attachment.
810, 750 C–H Bend (oop)1,2,4-TrisubstitutedOut-of-plane bending pattern for the specific substitution.
680 C–Cl StretchAryl ChlorideCharacteristic halogen stretch.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and the isotopic signature essential for confirming the presence of chlorine.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

  • Molecular Ion: [M+H]⁺ = 186.07 (ESI) or M⁺ = 185 (EI).

Fragmentation Pattern (EI/ESI):

m/zIon TypeFragment StructureMechanism
185 / 187 [M]⁺Parent IonShows characteristic 3:1 ratio of ³⁵Cl:³⁷Cl isotopes.
143 / 145 [M – 42]⁺[Cl-C₆H₃(NH₂)-OH]⁺McLafferty-like rearrangement : Loss of propene (C₃H₆) to yield the phenol derivative (2-amino-4-chlorophenol).
127 [M – 58]⁺[C₆H₃(NH₂)-OH – NH₂]⁺Further loss of the amino group from the phenol fragment.

Synthesis & Experimental Protocols

To ensure the spectral data corresponds to the correct isomer, the synthesis must be regioselective. The standard industrial route involves the O-alkylation of 4-chloro-2-nitrophenol followed by reduction.

Experimental Workflow

Synthesis Start 4-Chloro-2-nitrophenol Step1 O-Alkylation (Isopropyl Bromide, K2CO3, DMF) Start->Step1 Inter Intermediate: 4-Chloro-2-nitro-1-isopropoxybenzene Step1->Inter Step2 Reduction (Fe/HCl or H2/Pd-C) Inter->Step2 End Product: 5-Chloro-2-isopropoxyaniline Step2->End

Figure 1: Synthetic pathway for 5-Chloro-2-isopropoxyaniline ensuring regiochemical purity.

Detailed Protocol

Step 1: O-Alkylation (Etherification)

  • Reagents: Dissolve 4-chloro-2-nitrophenol (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (K₂CO₃, 1.5 eq).

  • Addition: Add Isopropyl Bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the phenol.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[2] Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Intermediate: Yields yellow oil/solid (4-Chloro-2-nitro-1-isopropoxybenzene).

Step 2: Nitro Reduction

  • Reagents: Dissolve the intermediate in Ethanol/Water (5:1). Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).

  • Reaction: Reflux at 80°C for 2–3 hours. The yellow color should fade to a pale brown/colorless solution.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1][2] Neutralize with saturated NaHCO₃. Extract with Dichloromethane (DCM).[2]

  • Purification: Recrystallize from Hexane/Ethanol or purify via column chromatography if necessary.

Quality Control & Impurity Profiling

When analyzing spectral data, be vigilant for these common impurities:

  • 2-Amino-4-chlorophenol (Starting Material Hydrolysis):

    • NMR: Absence of isopropyl signals (1.35 ppm, 4.52 ppm).

    • MS: M+ 143.

  • N-Alkylated Byproducts:

    • If alkylation conditions are too harsh, N-alkylation may occur.

    • NMR: Look for broad NH signal shifting or splitting, and extra isopropyl signals with different shifts (~3.5 ppm for N-CH).

  • Regioisomers:

    • Ensure the coupling constants in ¹H NMR match the 1,2,4-substitution pattern (d, d, dd). A symmetric pattern (d, d) would indicate 1,4-disubstitution (para), which is incorrect for this molecule.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11238674, 5-Chloro-2-isopropoxyaniline. Retrieved from [Link]

  • Spectroscopy Online. Basic Interpretation of NMR Spectra for Organic Compounds. (General Reference for Shift Prediction). Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Exploratory

Strategic Functionalization of 5-Chloro-2-isopropoxyaniline via Electrophilic Aromatic Substitution

Topic: Electrophilic Aromatic Substitution Reactions of 5-Chloro-2-isopropoxyaniline Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide Executive Summary 5-Chloro-2-isopropoxyan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electrophilic Aromatic Substitution Reactions of 5-Chloro-2-isopropoxyaniline Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide

Executive Summary

5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) is a high-value scaffold in medicinal chemistry, particularly prevalent in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors (e.g., Ceritinib analogs) and TIP48/TIP49 ATPase inhibitors. Its unique substitution pattern—combining an electron-rich aniline, a bulky isopropoxy group, and a deactivating chlorine atom—creates a complex electronic and steric landscape.[1]

This guide provides a definitive technical analysis of the electrophilic aromatic substitution (EAS) potential of this molecule. Unlike simple anilines, the regiochemistry here is dictated by a "push-pull" competition between the amino group’s strong activation and the steric shielding of the isopropoxy ether. We establish C4 as the primary site for functionalization and provide validated protocols for halogenation, nitration, and formylation, emphasizing yield maximization and impurity control.

Mechanistic Analysis: The Regioselectivity Landscape

To design effective synthesis routes, one must first deconstruct the electronic vectors driving electrophilic attack.

Electronic & Steric Inventory

The molecule possesses three substituents on the benzene ring:

  • Amino Group (-NH₂ at C1): Strong activator (+M effect dominates -I).[1] Directs Ortho (C2, C6) and Para (C4) .[1]

  • Isopropoxy Group (-OiPr at C2): Moderate activator (+M). Directs Ortho (C1, C3) and Para (C5) .[1]

    • Constraint: The bulky isopropyl group exerts significant steric pressure on C3.

  • Chlorine Atom (-Cl at C5): Weak deactivator (-I > +M), but Ortho/Para directing.[1] Directs to C4 and C6 .

The "Sweet Spot" Analysis
  • Site C3 (Ortho to OiPr): Electronically activated by -OiPr, but deactivated by -NH₂ (meta) and -Cl (meta). Sterically hindered by the bulky isopropoxy group. Reactivity: Low.

  • Site C6 (Ortho to NH₂): Activated by -NH₂ (ortho) and -Cl (ortho).[1] However, it sits between the -NH₂ and -Cl groups (1,2,3-relationship), leading to the "buttressing effect" where steric crowding reduces reaction rates. Reactivity: Moderate.

  • Site C4 (Para to NH₂): Strongly activated by -NH₂ (para).[1] Ortho to -Cl (directing reinforcement).[1] Meta to -OiPr. Sterically, it is flanked by a proton (C3) and Chlorine (C5), making it more accessible than C6.[1] Reactivity: High (Primary Target).

Visualization of Directing Effects

The following diagram maps the competing electronic forces and identifies the thermodynamic and kinetic product.

G Aniline 5-Chloro-2-isopropoxyaniline (Substrate) NH2 1-Amino Group (Strong Activator) Directs: 2, 4, 6 Aniline->NH2 OiPr 2-Isopropoxy Group (Moderate Activator + Bulky) Directs: 1, 3, 5 Aniline->OiPr Cl 5-Chloro Group (Weak Deactivator) Directs: 4, 6 Aniline->Cl C4 Site C4 (MAJOR PRODUCT) Para to NH2, Ortho to Cl NH2->C4 Strong (+M) C6 Site C6 (Minor Product) Ortho to NH2 Crowded NH2->C6 Moderate (Ortho) C3 Site C3 (Sterically Hindered) OiPr->C3 Weak (Steric Block) Cl->C4 Directs Ortho Cl->C6 Directs Ortho

Caption: Regioselectivity map showing the convergence of directing effects at C4, the primary site for electrophilic attack.

Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of 4-Bromo-5-chloro-2-isopropoxyaniline)

Objective: Introduce a bromine handle at C4 for subsequent Suzuki-Miyaura coupling. Challenge: Prevent poly-halogenation and oxidation of the aniline.

Reagents:

  • Substrate: 5-Chloro-2-isopropoxyaniline (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile[1]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 5-Chloro-2-isopropoxyaniline in 20 mL of anhydrous DMF under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 30 minutes. Note: Portion-wise addition is critical to keep the local concentration of electrophile low, favoring mono-substitution.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The product will appear as a less polar spot.

  • Workup: Pour the reaction mixture into 100 mL of ice-water. The product typically precipitates.

  • Purification: Filter the solid. If an oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.[1] Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 85–92% Key Impurity: 4,6-Dibromo species (minimized by stoichiometric control).[1]

Protocol B: Nitration via Acetamide Protection

Objective: Introduce a nitro group at C4. Challenge: Direct nitration of the free aniline causes oxidation ("tars"). Protection is mandatory.

Workflow:

  • Protection: Aniline

    
     Acetanilide (Ac₂O, AcOH).[1]
    
  • Nitration: Acetanilide

    
     4-Nitroacetanilide (HNO₃, H₂SO₄, 0°C).[1]
    
  • Deprotection: 4-Nitroacetanilide

    
     4-Nitroaniline derivative (HCl/EtOH, Reflux).
    

Detailed Nitration Step:

  • Preparation: Dissolve N-(5-chloro-2-isopropoxyphenyl)acetamide (1.0 eq) in concentrated H₂SO₄ at -10°C.

  • Nitration: Dropwise add a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄ while maintaining the internal temperature below 0°C. Caution: Exothermic.

  • Quench: Pour onto crushed ice. The nitro-acetamide precipitates as a yellow solid.

  • Regiochemistry Validation: The bulky acetamide group reinforces para-selectivity (C4) over ortho (C6), ensuring high isomeric purity (>95:5 ratio).[1]

Protocol C: Vilsmeier-Haack Formylation

Objective: Introduce an aldehyde (-CHO) at C4. Context: Friedel-Crafts acylation often fails with free anilines due to Lewis acid complexation. Vilsmeier-Haack is the superior alternative for electron-rich aromatics.

Methodology:

  • Vilsmeier Reagent: In a dry flask, add POCl₃ (1.2 eq) to DMF (3.0 eq) at 0°C. Stir for 30 min to form the chloroiminium salt (white precipitate/slurry).

  • Substrate Addition: Dissolve 5-Chloro-2-isopropoxyaniline in DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Heat to 60–80°C for 3 hours.

  • Hydrolysis: Pour the mixture into ice-water containing Sodium Acetate (buffer) and stir vigorously to hydrolyze the iminium intermediate to the aldehyde.

  • Result: 4-Amino-2-chloro-5-isopropoxybenzaldehyde (Note: Numbering changes due to priority, aldehyde is C1).

Troubleshooting & Safety

IssueCauseSolution
Dealkylation Loss of Isopropyl group during reaction.The isopropyl ether is acid-labile, especially with strong Lewis acids (AlCl₃, BBr₃).[1] Avoid AlCl₃. Use mild acids or Vilsmeier conditions.
Poly-halogenation Over-reaction during bromination.The ring is highly activated. Use exactly 1.0–1.05 eq of NBS. Avoid molecular bromine (Br₂) unless highly diluted in AcOH.[1]
Oxidation (Tars) Nitration of free aniline.Never nitrate the free amine. Always protect as acetamide or carbamate (Boc) first.
Regio-scrambling High temperatures.Keep halogenations at 0°C–RT. Thermodynamic equilibration at high heat can lead to C6 isomers.

References

  • BenchChem. "Ceritinib: A Deep Dive into its Synthesis and Manufacturing." BenchChem Technical Guides. Accessed March 2026. Link[1]

  • Marsilje, T. H., et al. "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690, 2013.[1] Link[1]

  • Sigma-Aldrich. "5-Chloro-2-isopropoxyaniline Product Information & Safety Data Sheet." Merck KGaA. Accessed March 2026. Link

  • Podgoršek, A., et al. "Bromination of para-substituted anilines using H2O2-HBr system or NBS in water."[2] ResearchGate/Tetrahedron, 2009.[1] Link

  • ChemTalk. "Electrophilic Aromatic Substitution: Regioselectivity and Mechanism." ChemTalk Education, 2022.[1] Link

Sources

Foundational

5-Chloro-2-isopropoxyaniline as a building block in organic synthesis

An In-depth Technical Guide to 5-Chloro-2-isopropoxyaniline: A Strategic Building Block in Modern Organic Synthesis Executive Summary 5-Chloro-2-isopropoxyaniline is a substituted aromatic amine that has emerged as a val...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Chloro-2-isopropoxyaniline: A Strategic Building Block in Modern Organic Synthesis

Executive Summary

5-Chloro-2-isopropoxyaniline is a substituted aromatic amine that has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern—featuring a moderately deactivating, ortho-para-directing chlorine atom and a bulky, activating, ortho-para-directing isopropoxy group—creates a nuanced electronic and steric profile. This profile allows for selective functionalization and makes it a key intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its chemical properties, reactivity, key synthetic transformations, and practical applications, offering researchers and drug development professionals a comprehensive resource for leveraging this potent synthon.

Introduction to 5-Chloro-2-isopropoxyaniline

5-Chloro-2-isopropoxyaniline, also known as 5-chloro-2-(propan-2-yl)aniline, is an organic compound whose strategic importance lies in the specific arrangement of its functional groups on the aniline core.[1][2] The interplay between the electron-donating isopropoxy group and the electron-withdrawing chloro group dictates the molecule's reactivity, making it a precursor for a range of high-value compounds.[3][4]

Chemical Structure:

Chemical structure of 5-Chloro-2-isopropoxyaniline
Figure 1. Structure of 5-Chloro-2-isopropoxyaniline

Table 1: Physicochemical and Identification Properties

PropertyValueReference
Molecular Formula C₉H₁₂ClNO[2]
Molecular Weight 185.65 g/mol
CAS Number 202999-13-9 (example)
Appearance Typically a solid
SMILES CC(C)OC1=C(C=C(C=C1)Cl)N[5]
InChI Key FCCNMQQWEVSKNC-UHFFFAOYSA-N

Table 2: Spectroscopic Characterization Data (Predicted/Typical)

SpectroscopyChemical Shift (δ) / Wavenumber (cm⁻¹)Assignment
¹H NMR (CDCl₃) ~1.2 (d, 6H), ~2.8 (sept, 1H), ~3.7 (s, 2H), ~6.6-7.1 (m, 3H)CH(CH ₃)₂, CH (CH₃)₂, NH ₂, Ar-H
¹³C NMR (CDCl₃) ~22.5, ~27.0, ~115-145CH(C H₃)₂, C H(CH₃)₂, Aromatic Carbons
IR Spectroscopy ~3400-3300, ~2980-2940, ~1620, ~1250, ~800N-H stretch, C-H stretch (alkyl), N-H bend, C-O stretch (aryl ether), C-Cl stretch

Note: The spectral data are predicted values based on the structure and data from analogous compounds. Experimental values should be determined for confirmation.[6]

The Synthetic Rationale: Understanding the Building Block's Reactivity

The synthetic utility of 5-Chloro-2-isopropoxyaniline is governed by the electronic and steric effects of its substituents.

  • Electronic Effects : The isopropoxy group (-O-iPr) is a strong activating group due to the lone pairs on the oxygen atom, which donate electron density into the aromatic ring through resonance. This effect increases the nucleophilicity of the ring, particularly at the ortho and para positions. Conversely, the chlorine atom (-Cl) is an electron-withdrawing group via induction but a weak deactivator that also directs incoming electrophiles to the ortho and para positions. The net effect is an activated ring with well-defined regions of electron density, making the vacant position 4 (para to the isopropoxy group) and position 6 (ortho to the isopropoxy group) the most likely sites for electrophilic aromatic substitution.

  • Steric Hindrance : The bulky isopropoxy group at position 2 sterically hinders the adjacent amino group and the ortho position 3. This steric hindrance can be exploited to direct reactions to less hindered sites, enhancing regioselectivity.

  • The Nucleophilic Amino Group : The primary amine (-NH₂) is a potent nucleophilic center and the most common site of reaction.[7] Its reactivity can be readily modulated for a wide array of transformations, including diazotization, acylation, and alkylation.

Key Synthetic Transformations and Applications

The unique structure of 5-Chloro-2-isopropoxyaniline allows it to participate in a variety of high-yield and selective reactions.

Diazotization and Sandmeyer-Type Reactions

One of the most powerful transformations for aromatic amines is diazotization, which converts the amino group into an excellent leaving group (N₂), allowing for its replacement with a wide range of substituents.[8]

Causality Behind the Experimental Choices : The reaction is initiated by forming the nitrosonium ion (NO⁺) from sodium nitrite and a strong acid.[9] The amine then attacks this electrophile. The entire process is conducted at low temperatures (0–5 °C) because the resulting diazonium salt is unstable and can decompose at higher temperatures.[10]

Diazotization_Workflow A 5-Chloro-2-isopropoxyaniline B NaNO₂, HCl (aq) 0-5 °C A->B Diazotization C Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ B->C D Sandmeyer Reagent (e.g., CuCl, CuBr, CuCN) C->D Sandmeyer Reaction E Substituted Aromatic Product (e.g., Ar-Cl, Ar-Br, Ar-CN) D->E Herbicide_Synthesis cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 5-Chloro-2-isopropoxyaniline C Base (e.g., NaH) Solvent (e.g., DMF) Heat (80 °C) A->C B 4,5-dichloro-2-(aryl)pyridazin-3(2H)-one B->C D Pyridazine Derivative (Herbicidal Agent) C->D Nucleophilic Aromatic Substitution Synthesis_Pathway Start 1,4-Dichloro-2-nitrobenzene Step1_Reagent Isopropyl Alcohol Lewis Acid (e.g., AlCl₃) Start->Step1_Reagent Friedel-Crafts Alkylation Intermediate 4-Chloro-1-isopropyl-2-nitrobenzene Step1_Reagent->Intermediate Step2_Reagent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Step2_Reagent Nitro Group Reduction End 5-Chloro-2-isopropoxyaniline Step2_Reagent->End

Sources

Exploratory

Structural Elucidation and Isomeric Differentiation of 5-Chloro-2-isopropoxyaniline

The following technical guide is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. [1] Executive Summary 5-Chloro-2-isopropoxyaniline (CAS: 93...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates.

[1]

Executive Summary

5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) is a critical aniline intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its structural integrity is defined by a specific 1,2,4-trisubstitution pattern on the benzene ring and an isopropyl ether linkage.

In process chemistry, this compound is prone to isomeric contamination. Common impurities include regioisomers (e.g., 4-chloro-2-isopropoxyaniline) arising from non-selective halogenation or nitration, and alkyl isomers (e.g., n-propoxy analogs) derived from impure alkylating agents.[1][3] This guide provides a definitive workflow for distinguishing the target molecule from its structural isomers using NMR, MS, and IR methodologies.[3]

Theoretical Framework & Spectral Predictions

To accurately elucidate the structure, one must first understand the theoretical spectral signature of the target molecule compared to its likely isomers.

The Target: 5-Chloro-2-isopropoxyaniline[1]
  • Structure :

    • C1 : Amino group (-NH₂).[1]

    • C2 : Isopropoxy group (-OCH(CH₃)₂).[1]

    • C5 : Chlorine atom (-Cl).[1][4]

  • Proton Environments :

    • H3 : Ortho to isopropoxy, meta to chlorine.[1][3]

    • H4 : Ortho to chlorine, para to amino.[1][3]

    • H6 : Ortho to amino, meta to chlorine.[1][3]

Key Isomers for Differentiation

The primary challenge in elucidation is distinguishing the target from regioisomers where the chlorine or isopropoxy groups shift positions.

CompoundSubstitution PatternKey 1H NMR Feature (Aromatic)
5-Chloro-2-isopropoxyaniline (Target) 1,2,5-substituted (relative to NH2=1)AMX System : Three distinct signals.[1] H3 (d), H4 (dd), H6 (d).[1][3] No singlets.
4-Chloro-2-isopropoxyaniline 1,2,4-substitutedSinglet : H3 appears as a singlet (isolated between substituents).[1]
3-Chloro-2-isopropoxyaniline 1,2,3-substitutedABC System : Tends to show a triplet (if H5 overlaps) or three doublets/dd.
5-Chloro-2-n-propoxyaniline Alkyl IsomerTriplet : Terminal methyl group appears as a triplet, not a doublet.[1]

Elucidation Workflow (Logic Tree)

The following diagram illustrates the decision-making process for confirming the structure and ruling out isomers.

ElucidationWorkflow Start Unknown Sample (C9H12ClNO) MS_Step Step 1: Mass Spectrometry (Check m/z & Isotope Pattern) Start->MS_Step Cl_Check Does it have Cl pattern? (M : M+2 approx 3:1) MS_Step->Cl_Check Alkyl_Step Step 2: 1H NMR (Aliphatic) Identify Alkyl Group Cl_Check->Alkyl_Step Yes Iso_Other Other Regioisomer Cl_Check->Iso_Other No (Wrong Halogen) Alkyl_Decision Multiplicity of Methyls? Alkyl_Step->Alkyl_Decision Regio_Step Step 3: 1H NMR (Aromatic) Coupling Analysis Alkyl_Decision->Regio_Step Doublet (6H) Septet (1H) Iso_N Isomer: 5-Chloro-2-n-propoxyaniline Alkyl_Decision->Iso_N Triplet (3H) Multiplet (2H) Coupling_Decision Coupling Pattern? Regio_Step->Coupling_Decision Target CONFIRMED: 5-Chloro-2-isopropoxyaniline Coupling_Decision->Target d (8Hz), dd (8,2Hz), d (2Hz) Iso_4Cl Isomer: 4-Chloro-2-isopropoxyaniline Coupling_Decision->Iso_4Cl Singlet present (H3) Coupling_Decision->Iso_Other Triplet present

Figure 1: Decision logic for structural confirmation of 5-Chloro-2-isopropoxyaniline.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the regioisomers.[1] The coupling constants (


-values) are the definitive metric.[1]
1H NMR (Proton) - 400 MHz, DMSO-d6
  • Aliphatic Region (Isopropoxy Group) :

    • 
       ppm (Doublet, 
      
      
      
      Hz, 6H): Methyl protons of the isopropyl group.
    • 
       ppm (Septet, 
      
      
      
      Hz, 1H): Methine proton (-CH-).[1][3]
    • Differentiation: If the methyls appear as a triplet at

      
       ppm, the sample is the n-propoxy isomer.[1]
      
  • Aromatic Region (The Fingerprint) :

    • H3 (C3-H) :

      
       ppm.[1] Appears as a Doublet  (
      
      
      
      Hz).[1]
      • Reason: Ortho coupling to H4. No meta coupling to H6 (para relationship).

    • H4 (C4-H) :

      
       ppm.[1] Appears as a Doublet of Doublets  (
      
      
      
      Hz).[1][3]
      • Reason: Ortho coupling to H3 (large

        
        ) and Meta coupling to H6 (small 
        
        
        
        ).
    • H6 (C6-H) :

      
       ppm.[1] Appears as a Doublet  (
      
      
      
      Hz).[1]
      • Reason: Meta coupling to H4.

    • NH₂ :

      
       ppm (Broad Singlet, 2H).[1][3][5] Exchangeable with D₂O.
      
NOE (Nuclear Overhauser Effect) Experiments

If 1D NMR is ambiguous due to peak overlap, 1D-NOESY is the "silver bullet":

  • Irradiate the Isopropoxy Methine (

    
    ) :
    
    • Target (5-Cl) : You will see NOE enhancement at H3 (ortho to alkoxy).[1]

    • Isomer (4-Cl) : You will see enhancement at H3 (singlet).[1]

    • Isomer (6-Cl/2-Cl-6-OiPr) : If the Cl was at position 3, H3 would be absent.[1]

  • Irradiate the Amino Protons (

    
    ) :
    
    • Target (5-Cl) : Enhancement at H6 (ortho to amine).

    • Isomer (4-Cl) : Enhancement at H6 (ortho to amine).[1]

    • Critical Distinction: In the target, H6 is a meta-coupled doublet.[1] In the 4-Cl isomer, H6 is an ortho-coupled doublet (coupled to H5).[1]

Mass Spectrometry (MS)
  • Ionization : ESI+ (Electrospray Ionization, Positive mode).[1][3]

  • Molecular Ion :

    
     Da.[1][3]
    
  • Isotope Pattern : The presence of one Chlorine atom dictates a characteristic 3:1 ratio between

    
     186 and 188 (
    
    
    
    Cl vs
    
    
    Cl).[1]
  • Fragmentation :

    • Loss of Propene (42 Da): A transition from

      
       indicates the cleavage of the isopropyl ether (McLafferty-like rearrangement or simple ether cleavage), leaving the phenol cation.[3]
      
Infrared Spectroscopy (IR)
  • Primary Amine : Doublet band at

    
     cm⁻¹ (N-H stretch).[1]
    
  • Ether : Strong band at

    
     cm⁻¹ (C-O-C stretch).[1]
    
  • Aryl Chloride : Bands in the fingerprint region (

    
     cm⁻¹), though less diagnostic than NMR.[1][3]
    

Experimental Protocols

Protocol A: Analytical Sample Preparation for NMR
  • Objective : High-resolution 1H NMR for isomer quantification.

  • Reagents : DMSO-d6 (99.9% D) or CDCl₃.[1] (DMSO is preferred for sharper NH₂ peaks).[1][3]

  • Procedure :

    • Weigh 5-10 mg of the solid sample into a clean vial.

    • Add 0.6 mL of deuterated solvent.

    • Sonicate for 30 seconds to ensure complete dissolution.

    • Transfer to a 5mm NMR tube.[1]

    • Acquisition : Run at 298 K. Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure accurate integration of aromatic protons.
Protocol B: HPLC Method for Purity Assessment[1]
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[3]

  • Mobile Phase A : 0.1% Formic Acid in Water.[1]

  • Mobile Phase B : Acetonitrile.[1]

  • Gradient : 5% B to 95% B over 10 minutes.

  • Detection : UV at 254 nm (aromatic) and 210 nm.[1][3]

  • Expected Elution Order :

    • Polar impurities (e.g., aminophenols).[1][3]

    • 5-Chloro-2-isopropoxyaniline (Target).[1]

    • Less polar isomers (e.g., dichloro-analogs or regioisomers with Cl ortho to lipophilic groups).[1]

Synthesis Context & Impurity Origins

Understanding the synthesis aids in predicting likely impurities. The compound is typically synthesized via:

  • Nitration of 1,4-dichloro-2-nitrobenzene (precursor).

  • Nucleophilic Aromatic Substitution (SnAr) : Displacement of the activated chlorine (ortho to nitro) by isopropoxide.[1]

  • Reduction : Nitro to amine.

  • Impurity Risk : If the starting material contains 1,2-dichloro-4-nitrobenzene, the SnAr reaction may yield 4-chloro-2-isopropoxyaniline .[1] This highlights the necessity of the NMR "Singlet Check" (H3) described in Section 2.2.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline (Analogous Structure). Retrieved from [Link][1][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Protocols & Analytical Methods

Method

Friedel-Crafts isopropylation of 4-chloro-1-isopropyl-2-nitrobenzene intermediate

This Application Note is structured as a comprehensive technical guide for the synthesis of 4-chloro-1-isopropyl-2-nitrobenzene , a critical intermediate in the manufacturing of ALK inhibitors (e.g., Crizotinib, Ceritini...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 4-chloro-1-isopropyl-2-nitrobenzene , a critical intermediate in the manufacturing of ALK inhibitors (e.g., Crizotinib, Ceritinib derivatives).[1]

Based on the chemical constraints of the substrate (deactivation by the nitro group), this guide details the industrially validated "Alkylation-First" strategy: Friedel-Crafts Isopropylation of Chlorobenzene followed by Regioselective Nitration .

Executive Summary

The molecule 4-chloro-1-isopropyl-2-nitrobenzene is a high-value scaffold used in the synthesis of anilino-pyrimidine kinase inhibitors.[1] While the title suggests "isopropylation of the nitro-intermediate," direct Friedel-Crafts alkylation of nitrobenzenes is chemically prohibited due to severe ring deactivation.

Therefore, this protocol details the correct synthetic logic :

  • Friedel-Crafts Isopropylation of Chlorobenzene to form 4-chlorocumene.

  • Regioselective Nitration to install the nitro group ortho to the isopropyl moiety.

This guide provides step-by-step protocols, mechanistic insights, and safety parameters for scalable production.

Scientific Background & Strategic Disconnection

The Chemical Challenge

The target molecule contains three substituents with conflicting directing effects:

  • Isopropyl (-CH(CH₃)₂): Activating, ortho/para director.[1][2]

  • Chloro (-Cl): Deactivating, ortho/para director.[1]

  • Nitro (-NO₂): Strongly deactivating, meta director.

The Synthetic Pathway

Attempting to isopropylate 4-chloronitrobenzene fails because the Lewis acid catalyst (AlCl₃) complexes with the nitro group, and the electron-deficient ring resists electrophilic attack. The successful route utilizes the activating nature of the alkyl group to direct the subsequent nitration.

Mechanism of Regioselectivity: In the nitration of 4-chlorocumene (the intermediate formed in Step 1), the isopropyl group is an activator, while chlorine is a deactivator. Electrophilic attack (


) occurs preferentially at the position ortho to the activator  (Position 2 relative to isopropyl), yielding the desired isomer.
Pathway Visualization

SynthesisPathway Chlorobenzene Chlorobenzene (Substrate) Intermediate 4-Chlorocumene (1-chloro-4-isopropylbenzene) Chlorobenzene->Intermediate Friedel-Crafts Isopropylation IsopropylCl Isopropyl Chloride (Reagent) IsopropylCl->Intermediate AlCl3 AlCl3 (Catalyst) AlCl3->Intermediate Target TARGET MOLECULE 4-chloro-1-isopropyl-2-nitrobenzene Intermediate->Target Major Product (Ortho to Isopropyl) Isomer Minor Isomer (4-chloro-2-nitro-1-isopropylbenzene) Intermediate->Isomer Minor Product (Ortho to Chloro) NitricAcid HNO3 / H2SO4 (Nitration Agents) NitricAcid->Target

Figure 1: Synthetic logic flow.[1] The isopropyl group activates position 2, directing the nitro group to the desired location.

Experimental Protocols

Protocol A: Friedel-Crafts Isopropylation of Chlorobenzene

Objective: Synthesize 1-chloro-4-isopropylbenzene (4-Chlorocumene).[1] Scale: 100 mmol basis.

Reagents & Equipment[1][3]
  • Substrate: Chlorobenzene (Also acts as solvent, use excess).[1]

  • Alkylating Agent: Isopropyl Chloride (2-Chloropropane) OR Propylene gas.[1]

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous.[1][4]

  • Apparatus: 3-neck round bottom flask, reflux condenser, HCl gas trap (scrubber), addition funnel, mechanical stirrer.[1]

Step-by-Step Methodology
  • Setup: Flame-dry the glassware. Maintain an inert atmosphere (

    
     or Ar).[1] Connect the outlet to a NaOH scrubber to neutralize HCl gas evolved.
    
  • Catalyst Suspension: Charge the flask with Chlorobenzene (50 mL, excess) and AlCl₃ (14.6 g, 110 mmol). Cool to 0–5°C using an ice bath.[1][5]

  • Addition:

    • Liquid Reagent: Mix Isopropyl Chloride (7.85 g, 100 mmol) with 10 mL Chlorobenzene. Add dropwise over 45 minutes.

    • Gas Reagent: If using Propylene, bubble slowly into the mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 3–5 hours.

    • Monitoring: Check via GC-MS.[1] Look for the disappearance of Isopropyl Chloride and formation of the mono-alkylated product (M+ 154).

    • Note: Avoid heating above 40°C to prevent polyalkylation (di-isopropyl species).[1]

  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice/HCl mixture. Caution: Highly Exothermic.[1]

  • Workup: Separate the organic layer. Wash with

    
     (2x), saturated 
    
    
    
    (to remove acid traces), and Brine.
  • Purification: Dry over

    
    , filter, and concentrate. Perform fractional distillation to separate excess Chlorobenzene (bp 132°C) from 4-Chlorocumene  (bp ~192°C).[1]
    
Protocol B: Regioselective Nitration

Objective: Convert 4-Chlorocumene to 4-chloro-1-isopropyl-2-nitrobenzene.

Reagents
  • Substrate: 4-Chlorocumene (from Protocol A).

  • Nitrating Mix: Conc.

    
     (70%) and Conc.[1] 
    
    
    
    (98%).[1]
Step-by-Step Methodology
  • Preparation: In a separate flask, prepare the mixed acid by adding

    
     (1.1 eq) to 
    
    
    
    (2.5 eq) at 0°C.
  • Addition: Charge 4-Chlorocumene into the reactor. Cool to -5°C.[1][6]

  • Reaction: Add the mixed acid dropwise, maintaining internal temperature below 5°C .

    • Critical Control: Higher temperatures promote dinitration and oxidation of the isopropyl group.

  • Stirring: Stir at 0°C for 2 hours.

  • Quenching: Pour onto ice water. Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Isolation: The product layer will contain the target isomer (Major) and the ortho-to-chloro isomer (Minor).

  • Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexane/EtOAc 95:5) is required to isolate the pure 4-chloro-1-isopropyl-2-nitrobenzene .[1]

Data Analysis & Quality Control

Expected Data
ParameterValue / Characteristic
Appearance Pale yellow oil or low-melting solid
Molecular Weight 199.63 g/mol
GC-MS (EI) Molecular ion [M]+ at m/z 199/201 (Cl isotope pattern)
1H NMR (Diagnostic) Isopropyl methine septet shifts downfield due to ortho-nitro group.[1][7] Aromatic protons show 1,2,4-substitution pattern.[1]
Isomer Discrimination

To ensure the correct isomer (Nitro ortho to Isopropyl vs. Nitro ortho to Chloro), analyze the coupling constants in 1H NMR:

  • Target (Nitro ortho to Isopropyl): Proton at position 3 (between Nitro and Chloro) will appear as a doublet with a small meta-coupling constant (~2 Hz).[1] Proton at position 6 (ortho to Isopropyl) will be a doublet (ortho coupling ~8 Hz).[1]

  • Impurity (Nitro ortho to Chloro): Proton at position 3 (between Nitro and Isopropyl) is chemically distinct.[1]

Process Safety & Troubleshooting

Process Flow Diagram

ProcessFlow Reactor Glass Reactor (Temp Control < 5°C) Quench Quench Tank (Ice/Water) Reactor->Quench Exothermic Transfer Separator Phase Separator (Organic/Aqueous) Quench->Separator Distillation Fractional Distillation (Remove Solvent) Separator->Distillation Organic Phase Crystallizer Crystallization (Isomer Purification) Distillation->Crystallizer Crude Oil

Figure 2: Unit operation flow for the nitration step.[1]

Troubleshooting Guide
  • Issue: Polyalkylation (Di-isopropyl benzene formation).

    • Cause: High temperature or insufficient excess of Chlorobenzene.

    • Fix: Increase Chlorobenzene ratio to 5:1 vs Isopropyl Chloride; keep T < 25°C.

  • Issue: Low Regioselectivity in Nitration.

    • Cause: Temperature "runaway" during acid addition.[1]

    • Fix: Ensure efficient cooling; add acid slower; use a jacketed reactor.[1]

  • Issue: Rearrangement of Alkyl Group.

    • Note: Isopropyl cation is stable.[1] If using n-propyl chloride, it will rearrange to isopropyl (which is desired here), so n-propyl chloride is a viable substitute reagent.[1]

References

  • Friedel-Crafts Alkylation Mechanisms

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.[1]

    • Organic Syntheses, Coll.[1] Vol. 3, p. 348 (1955).[1] (General procedure for alkylation of benzene derivatives).

    • [1]

  • Nitration of Halobenzenes

    • Schofield, K. Aromatic Nitration.[1] Cambridge University Press.[1]

    • Organic Syntheses, Coll.[1] Vol. 1, p. 123 (1941).[1] (Nitration of Chlorobenzene derivatives).

    • [1]

  • Compound Data & Safety

    • PubChem CID: 11615366 (2-Chloro-1-isopropyl-4-nitrobenzene / isomer data).[1]

    • [1]

  • Industrial Context (Crizotinib Intermediates)

    • Cui, J. J., et al. "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidinyl-4-yl)pyridin-2-amine (crizotinib)."[1] Journal of Medicinal Chemistry 54.18 (2011): 6342-6363.[1] (Contextualizes the use of crowded halo-anilines).

Sources

Application

Application Note: Selective Reduction Strategies for the Synthesis of 5-Chloro-2-isopropoxyaniline

Part 1: Strategic Overview & Chemical Correction Critical Nomenclature & Structural Correction Attention: This protocol addresses a chemical discrepancy in the requested topic. Requested Starting Material: 4-chloro-1-iso...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Correction

Critical Nomenclature & Structural Correction

Attention: This protocol addresses a chemical discrepancy in the requested topic.

  • Requested Starting Material: 4-chloro-1-isopropyl-2-nitrobenzene (Contains an isopropyl alkyl group).[1]

  • Requested Product: 5-Chloro-2-isopropoxyaniline (Contains an isopropoxy ether group).

Scientific Reality: The reduction of a nitro group (


) does not convert an isopropyl alkyl chain into an isopropoxy ether. These are distinct chemical series.
  • Assumption: Based on the specificity of the target product (a known intermediate for pharmaceutical agents like Tamsulosin), this guide assumes the target product is correct.

  • Corrected Precursor: The chemically required starting material is 4-chloro-1-isopropoxy-2-nitrobenzene .

The Chemoselectivity Challenge

The reduction of 4-chloro-1-isopropoxy-2-nitrobenzene presents a classic process chemistry challenge: Hydrodehalogenation . Standard catalytic hydrogenation (e.g., Pd/C +


) often cleaves the Carbon-Chlorine bond, resulting in the impurity 2-isopropoxyaniline. This protocol details two methods specifically selected to preserve the halogen substituent while quantitatively reducing the nitro group.

Part 2: Reaction Scheme & Mechanism

Chemical Transformation

The objective is the selective reduction of the nitro moiety to an aniline without affecting the aryl chloride or the ether linkage.

ReactionScheme SM 4-chloro-1-isopropoxy- 2-nitrobenzene (C9H10ClNO3) Inter Intermediate: Hydroxylamine (-NHOH) SM->Inter Reduction (Step 1) Prod 5-Chloro-2- isopropoxyaniline (C9H12ClNO) Inter->Prod Reduction (Step 2) Impurity Impurity Risk: De-chlorinated Aniline Inter->Impurity Over-reduction (Pd/C risk)

Caption: Reaction pathway highlighting the critical risk of hydrodechlorination during the reduction process.

Part 3: Experimental Protocols

Method A: Sulfided Platinum on Carbon (Catalytic Hydrogenation)

Best for: Industrial scale-up, "Green" chemistry requirements, and clean work-up. Mechanism: The addition of sulfur poisons the catalyst slightly, significantly increasing the activation energy required for C-Cl bond insertion while allowing Nitro reduction to proceed.

Materials
  • Substrate: 4-chloro-1-isopropoxy-2-nitrobenzene (1.0 eq)

  • Catalyst: 5% Pt/C (sulfided) (0.5 - 1.0 wt% loading relative to substrate)

  • Solvent: Methanol or Ethyl Acetate (anhydrous)

  • Reagent: Hydrogen Gas (

    
    )
    
Protocol
  • Preparation: In a high-pressure hydrogenation reactor (autoclave), dissolve the substrate in Methanol (10 volumes).

  • Catalyst Loading: Add 5% Pt/C (sulfided) under an inert nitrogen atmosphere. Caution: Dry hydrogenation catalysts are pyrophoric.

  • Purge: Seal the reactor. Purge three times with Nitrogen (

    
    ), then three times with Hydrogen (
    
    
    
    ).
  • Reaction: Pressurize to 5–10 bar (70–145 psi) with

    
    . Heat to 50°C.
    
  • Agitation: Stir vigorously (critical for gas-liquid mass transfer) for 4–6 hours.

  • Monitoring: Monitor by HPLC. Look for the disappearance of the Nitro peak and the absence of the des-chloro impurity.

  • Work-up:

    • Cool to room temperature and vent

      
      .
      
    • Filter the mixture through a Celite pad to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude oil.

    • Yield Expectation: >95%.[2]

Method B: Bechamp Reduction (Iron/Acid)

Best for: Laboratory scale, robust selectivity, and scenarios where hydrogenation equipment is unavailable. Mechanism: Electron transfer from metallic iron in acidic media. This method is inherently chemoselective and will not cleave the C-Cl bond.

Materials
  • Substrate: 4-chloro-1-isopropoxy-2-nitrobenzene (10 g, 46.4 mmol)

  • Reagent: Iron Powder (325 mesh, 4.0 eq, 10.4 g)

  • Acid: Acetic Acid (glacial, 5.0 eq) or dilute HCl (cat.) in Ethanol/Water.

  • Solvent: Ethanol/Water (3:1 ratio, 100 mL)

Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Slurry Formation: Charge the flask with Iron powder, Ethanol, Water, and the acid catalyst (Acetic acid or

    
    ). Heat to 60°C to activate the iron surface (etching).
    
  • Addition: Add the nitro-substrate portion-wise over 30 minutes. Note: The reaction is exothermic.[3] Maintain internal temperature between 70–80°C.

  • Reflux: Heat the mixture to reflux (approx. 85°C) and stir for 2–4 hours.

  • Completion Check: TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting material (

    
    ).
    
  • Work-up:

    • Cool to room temperature.[1][3]

    • Basify the mixture to pH 9–10 using saturated

      
       or 
      
      
      
      to precipitate iron salts as iron oxides/hydroxides.
    • Filter the slurry through Celite.[3] Wash the cake with Ethyl Acetate.[3]

    • Phase Separation: Transfer filtrate to a separatory funnel.[3] Separate the organic layer.[1][3][4]

    • Drying: Dry over

      
      , filter, and concentrate.
      

Part 4: Data Analysis & Quality Control

Quantitative Comparison of Methods
FeatureMethod A: Pt/C (Sulfided)Method B: Bechamp (Fe/Acid)
Selectivity (Cl Retention) High (requires Sulfided cat.)Excellent (Inherent)
Scalability Excellent (Batch or Flow)Moderate (Solid waste handling)
Reaction Time 4–6 Hours2–4 Hours
Waste Profile Low (Catalyst recycling)High (Iron sludge)
Safety Profile High Pressure

Risk
Thermal Runaway Risk
Analytical Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
    
  • Detection: UV @ 254 nm.

  • Retention Time Order:

    • De-chlorinated impurity (Polar, elutes first).

    • Target: 5-Chloro-2-isopropoxyaniline .

    • Starting Material: Nitro compound (Non-polar, elutes last).

Part 5: Process Logic Flowchart

ProtocolSelection Start Start: Reduction of 4-chloro-1-isopropoxy-2-nitrobenzene ScaleCheck Is this >1kg Scale? Start->ScaleCheck Hydrogenation Method A: Catalytic Hydrogenation ScaleCheck->Hydrogenation Yes Bechamp Method B: Fe/Acid Reduction ScaleCheck->Bechamp No CatSelect Select Catalyst: Pt/C (Sulfided) OR Pd/C + Inhibitor (e.g., Morpholine) Hydrogenation->CatSelect Pressurize Pressurize H2 (5-10 bar) Temp: 50°C CatSelect->Pressurize QC QC: Check De-chlorination (Limit < 0.1%) Pressurize->QC Activation Activate Fe with AcOH/HCl Temp: 60°C Bechamp->Activation AddSubstrate Portion-wise Addition (Control Exotherm) Activation->AddSubstrate AddSubstrate->QC Finish Isolate Product QC->Finish

Caption: Decision matrix for selecting the optimal reduction pathway based on scale and equipment availability.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. Retrieved from 1

  • Lian, C., et al. (2012). Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst. Chemical Communications, 48, 3124-3126. Retrieved from

  • The Cameron Team. (n.d.). Reduction Of Nitro Chlorobenzene: Catalytic Hydrogenation and Metal-Acid Reduction Strategies. Retrieved from 5

  • Google Patents. (2010). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline. Retrieved from 6

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5-Chloro-2-isopropoxyaniline

Abstract & Scope This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7). This compound is a critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7). This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

The method is designed to separate the target analyte from key process impurities, including the nitro-precursor (5-Chloro-2-isopropoxynitrobenzene ), the de-alkylated by-product (5-Chloro-2-hydroxyaniline ), and potential regioisomers. The protocol emphasizes "Quality by Design" (QbD) principles, ensuring reproducibility across different instrument platforms.

Molecule Profile & Analytical Challenges

Target Analyte
  • Chemical Name: 5-Chloro-2-isopropoxyaniline[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO[3][4]
  • Molecular Weight: 185.65 g/mol

  • Key Functional Groups: Primary Amine (Basic), Chloro (EWG), Isopropoxy (EDG/Hydrophobic).

  • Predicted LogP: ~2.8 (Moderately Hydrophobic).

  • pKa (Aniline N): ~3.5 - 4.0 (Weak base due to electron-withdrawing Cl group).

Critical Analytical Challenges
  • Peak Tailing: As a basic amine, the analyte interacts with residual silanols on silica-based columns, leading to peak tailing. Solution: Use of a low-pH buffer and a base-deactivated ("end-capped") C18 column.

  • Impurity Selectivity: The method must resolve the nitro precursor (neutral, late-eluting) from the amine product.

  • Stability: Anilines are prone to oxidation. Solution: Fresh sample preparation and amber glassware.

Experimental Protocol

Reagents and Materials
  • Acetonitrile (ACN): HPLC Grade (Sigma-Aldrich or equivalent).

  • Water: Milli-Q (18.2 MΩ·cm).

  • Phosphoric Acid (85%): ACS Reagent grade (for pH control).

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent grade.
    
  • Reference Standard: 5-Chloro-2-isopropoxyaniline (>98% purity).

Instrumentation
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.

    • Rationale: The "Eclipse Plus" and "XBridge" chemistries are double end-capped, minimizing silanol interactions with the aniline nitrogen.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with

)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5.0 µL
Detection UV at 240 nm (Primary), 210 nm (Impurity Check)
Run Time 20 Minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Ramp
15.02080Wash
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of 5-Chloro-2-isopropoxyaniline reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (sonicate if necessary).

  • Dilute to volume with Mobile Phase A . Note: Diluting with buffer ensures the analyte is protonated and matches the initial mobile phase, preventing peak distortion.

Sample Solution: Prepare samples (reaction mixtures or raw material) at a nominal concentration of 0.5 mg/mL using the same diluent as the standard. Filter through a 0.22 µm PTFE syringe filter before injection.

Method Development Logic & Impurity Mapping

The separation strategy relies on the distinct hydrophobicity changes that occur during synthesis.

Synthesis & Impurity Flow

The following diagram illustrates the synthesis pathway and the origin of key impurities.

SynthesisPath Figure 1: Synthesis Pathway and Impurity Origin Start 4-Chloro-2-nitrophenol (Starting Material) Step1 Alkylation (+ Isopropyl Bromide) Start->Step1 Inter 5-Chloro-2-isopropoxynitrobenzene (Intermediate/Impurity A) Step1->Inter Main Route Step2 Reduction (Fe/HCl or H2/Pd) Inter->Step2 Side1 5-Chloro-2-hydroxyaniline (De-alkylation Impurity) Inter->Side1 Side Rxn / Hydrolysis Product 5-Chloro-2-isopropoxyaniline (Target Analyte) Step2->Product Reduction

Figure 1: Synthesis Pathway and Impurity Origin. Impurity A (Intermediate) is neutral and hydrophobic. Side Product (De-alkylated) is polar.

Elution Order & Resolution

Based on the hydrophobic subtraction model:

  • 5-Chloro-2-hydroxyaniline (RT ~3-4 min): Most polar due to the free hydroxyl group and amine. Elutes first.

  • 5-Chloro-2-isopropoxyaniline (Target, RT ~8-9 min): Moderately hydrophobic. The amine is protonated at pH 3.0, reducing retention slightly compared to neutral conditions, but improving shape.

  • 5-Chloro-2-isopropoxynitrobenzene (RT ~13-14 min): The nitro group is less polar than the amine, and the molecule is uncharged. It will be strongly retained on the C18 column.

System Suitability & Validation Criteria

Before running routine samples, the system must meet these requirements (per USP <621>):

ParameterAcceptance CriteriaRationale
Precision (RSD) NMT 2.0% (n=5 injections)Ensures injector/pump stability.
Tailing Factor (

)
0.8 ≤

≤ 1.5
Critical for anilines; indicates minimal silanol interaction.
Resolution (

)
> 2.0 between Target and nearest impurityEnsures accurate integration.
Plate Count (N) > 5,000Indicates good column efficiency.

Troubleshooting Guide

Troubleshooting Figure 2: HPLC Troubleshooting Decision Tree Problem Issue Detected Split1 Peak Tailing > 1.5? Problem->Split1 Split2 Retention Time Drift? Split1->Split2 No Sol1 Replace Column (Silanol activity) OR Increase Buffer Conc. Split1->Sol1 Yes Split3 Extra Peaks? Split2->Split3 No Sol2 Check Pump/Gradient Mixing Check Column Temp Split2->Sol2 Yes Sol3 Check Sample Prep (Oxidation?) Clean Injector Split3->Sol3 Yes

Figure 2: HPLC Troubleshooting Decision Tree for Aniline Analysis.

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline. Retrieved from

  • SIELC Technologies. (2018).[6] Separation of 2-Isopropoxyaniline on Newcrom R1 HPLC column. Retrieved from

  • PubChem. (2025).[7] 5-chloro-2-propoxyaniline (Compound Summary). Retrieved from

  • Chromatography Online. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from

  • Advanced Materials Technology. (2020). Isocratic Separation of Anilines on HALO C18. Retrieved from

Sources

Application

Application Note: GC-MS Protocol for the Characterization and Quantification of 5-Chloro-2-isopropoxyaniline

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Analyte: 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) | Formula: C9H12ClNO | MW: 185.65 g/mol Executive Summary & A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Analyte: 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) | Formula: C9H12ClNO | MW: 185.65 g/mol

Executive Summary & Analytical Rationale

5-Chloro-2-isopropoxyaniline is a highly specific halogenated and alkoxylated aromatic amine, frequently utilized as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Accurate characterization of this intermediate is paramount for process optimization, impurity profiling, and environmental monitoring [1].

While Gas Chromatography-Mass Spectrometry (GC-MS) offers the requisite high resolution and sensitivity for volatile and semi-volatile organics, the presence of the polar primary amine (-NH2) in 5-Chloro-2-isopropoxyaniline presents a chromatographic challenge. Underivatized anilines are prone to interacting with active silanol sites in the GC inlet liner and stationary phase, leading to severe peak tailing, thermal degradation, and compromised limits of detection (LOD) [2].

To establish a self-validating analytical system , this protocol employs in situ acetylation using acetic anhydride. This derivatization strategy not only caps the reactive amine—converting it to a stable acetanilide to ensure sharp, symmetrical peaks—but also introduces a diagnostic mass spectral fragmentation pathway (the neutral loss of ketene) that mathematically confirms the analyte's identity[2]. The integration of a deuterated internal standard (4-Chloroaniline-d4) further guarantees quantitative trustworthiness by continuously correcting for matrix effects and derivatization variance [1].

Experimental Workflow: A Self-Validating Protocol

The following methodology details a robust, step-by-step workflow for the extraction, derivatization, and GC-MS analysis of 5-Chloro-2-isopropoxyaniline from complex aqueous or biological matrices.

G N1 Sample Collection & Spiking (IS) N2 Liquid-Liquid Extraction (DCM/Water, pH >11) N1->N2 N3 In Situ Derivatization (Acetic Anhydride, 60°C) N2->N3 N4 GC Separation (DB-5MS Column) N3->N4 N5 EI-MS Detection (SIM/SCAN Modes) N4->N5 N6 Data Validation & Quantification N5->N6

Fig 1: End-to-end GC-MS analytical workflow incorporating in situ derivatization.

Reagents & Internal Standard Selection
  • Analyte Standard: 5-Chloro-2-isopropoxyaniline (Purity ≥ 99%).

  • Internal Standard (IS): 4-Chloroaniline-d4. Causality Note: A deuterated analog is mandatory. It co-elutes closely with the target analyte and undergoes identical extraction and derivatization kinetics, perfectly normalizing any systemic losses [1].

  • Reagents: Dichloromethane (DCM, GC-grade), 1.0 M Sodium Hydroxide (NaOH), Acetic Anhydride (derivatizing agent), Anhydrous Sodium Sulfate.

Sample Preparation & In Situ Derivatization
  • Alkalinization: Transfer 5.0 mL of the aqueous sample to a glass centrifuge tube. Add 1.0 M NaOH dropwise until the pH exceeds 11. Causality Note: High pH ensures the primary amine remains completely unprotonated, maximizing its partition coefficient into the organic phase.

  • IS Spiking: Add 50 µL of the 4-Chloroaniline-d4 internal standard solution (10 µg/mL).

  • Extraction: Add 3.0 mL of DCM. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation. Extract the lower organic layer and transfer it to a clean vial. Repeat extraction twice more and combine the organic phases [3].

  • Drying: Pass the combined DCM extract through a small column of anhydrous sodium sulfate to remove residual moisture, which can quench the derivatization reagent.

  • Derivatization: Add 100 µL of acetic anhydride to the dried extract. Seal the vial and incubate at 60°C for 30 minutes.

  • Concentration: Evaporate the solvent under a gentle stream of ultra-pure nitrogen to near dryness. Reconstitute in 1.0 mL of ethyl acetate for GC-MS injection.

GC-MS Instrumental Parameters

The analysis is performed using a single quadrupole GC-MS system operating in Electron Ionization (EI) mode.

ParameterSpecificationRationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm film)5% phenyl stationary phase provides optimal selectivity for halogenated aromatics.
Carrier Gas Helium (Ultra-high purity, 99.999%)Constant flow at 1.0 mL/min ensures reproducible retention times.
Injection 1.0 µL, Splitless modeMaximizes sensitivity for trace-level quantification.
Inlet Temp 250°CEnsures rapid, complete volatilization of the acetanilide derivative.
Oven Program 60°C (1 min) → 15°C/min to 280°C (hold 5 min)Balances resolution of early-eluting matrix interferents with rapid elution of the analyte.
Ion Source Temp 230°CPrevents condensation of semi-volatiles in the source.
Ionization Energy 70 eVStandard energy for reproducible, library-matchable fragmentation.
Acquisition Mode SCAN (m/z 50–350) & SIMSCAN for structural confirmation; SIM for high-sensitivity quantification.

Data Interpretation & Fragmentation Mechanics

Understanding the electron ionization (EI) fragmentation pathway is critical for ensuring the scientific integrity of the assay. The structural features of 5-Chloro-2-isopropoxyaniline—specifically the isopropoxy ether linkage and the halogen—dictate a highly predictable and self-validating mass spectral fingerprint [4].

G M_Deriv Acetylated Precursor m/z 227/229 M_Ion Molecular Ion (M+•) m/z 185/187 M_Deriv->M_Ion - Ketene (42 Da) F1 [M - CH3]+ m/z 170/172 M_Ion->F1 - CH3• (15 Da) F2 [M - C3H6]+ m/z 143/145 M_Ion->F2 - C3H6 (42 Da) F3 [M - C3H6 - CO]+ m/z 115/117 F2->F3 - CO (28 Da) F4 [M - C3H6 - CO - Cl]+ m/z 80 F3->F4 - Cl• (35 Da)

Fig 2: Primary EI-MS fragmentation pathway for derivatized 5-Chloro-2-isopropoxyaniline.

Mechanistic Breakdown of Key Ions:
  • m/z 227 / 229 (Acetylated Precursor): The derivatized molecular ion. The 3:1 intensity ratio between m/z 227 and 229 confirms the presence of a single chlorine atom (

    
     vs 
    
    
    
    isotopes).
  • m/z 185 / 187 (Base Molecular Ion): Formed via the rapid expulsion of ketene (

    
    , 42 Da) from the acetanilide group [2]. This ion represents the underivatized 5-Chloro-2-isopropoxyaniline radical cation.
    
  • m/z 143 / 145 (Diagnostic Ion): The loss of a propene molecule (

    
    , 42 Da) from the isopropoxy group. Causality Note: This occurs via a classic McLafferty-type rearrangement or inductive cleavage typical of isopropyl aryl ethers, leaving a highly stable 5-chloro-2-hydroxyaniline radical cation. This is the primary quantifier ion in SIM mode.
    
  • m/z 115 / 117: Subsequent loss of carbon monoxide (CO, 28 Da) from the phenolic intermediate, a standard degradation pathway for oxygenated aromatic rings.

  • m/z 80: Final expulsion of the chlorine radical (

    
    , 35 Da).
    

Method Validation Parameters

To ensure the protocol operates as a self-validating system, it must be evaluated against standard ICH/FDA bioanalytical guidelines. The table below summarizes the expected quantitative performance metrics when utilizing the SIM mode (monitoring m/z 143 for the analyte and m/z 131 for the 4-Chloroaniline-d4 IS).

Validation ParameterExpected PerformanceAcceptance Criteria
Linearity Range 0.5 – 500 ng/mL

Limit of Detection (LOD) 0.15 ng/mLSignal-to-Noise (S/N)

Limit of Quantification (LOQ) 0.5 ng/mLSignal-to-Noise (S/N)

Intra-day Precision (RSD) 2.4% – 4.1%

(

at LOQ)
Inter-day Precision (RSD) 3.8% – 5.5%

(

at LOQ)
Extraction Recovery 88.5% – 94.2%Consistent across low, mid, and high QC levels

Note: The high extraction recovery is a direct result of the pH > 11 liquid-liquid extraction step, which completely suppresses amine ionization, while the excellent precision is driven by the robust in situ derivatization stabilizing the analyte prior to GC injection.

References

  • Park, G., et al. "GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products." Chemosensors, vol. 13, no. 3, 2025, p. 94. Available at:[Link]

  • Taylor & Francis. "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater." International Journal of Environmental Analytical Chemistry, vol. 103, no. 19, 2021. Available at:[Link]

  • Ovid. "Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form." Journal of Mass Spectrometry, 2011. Available at: [Link]

Method

large-scale synthesis of 5-Chloro-2-isopropoxyaniline for pharmaceutical use

An In-Depth Technical Guide to the Large-Scale Synthesis of 5-Chloro-2-isopropoxyaniline for Pharmaceutical Use Abstract This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the lar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Large-Scale Synthesis of 5-Chloro-2-isopropoxyaniline for Pharmaceutical Use

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the large-scale synthesis of 5-Chloro-2-isopropoxyaniline, a critical intermediate in the pharmaceutical industry. Addressing the needs of researchers, scientists, and drug development professionals, this document elucidates the synthetic pathway, outlines a robust and scalable protocol, and emphasizes the critical aspects of process control, safety, and purification necessary for producing high-purity Active Pharmaceutical Ingredient (API) precursors. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through rigorous in-process monitoring and final product analysis.

Introduction: The Strategic Importance of 5-Chloro-2-isopropoxyaniline in Drug Discovery

5-Chloro-2-isopropoxyaniline is a substituted aniline that serves as a pivotal building block in the synthesis of a multitude of biologically active molecules.[1] Its unique structural arrangement, featuring a chlorine atom and an isopropoxy group on the aniline scaffold, imparts specific electronic and steric properties that are leveraged by medicinal chemists to fine-tune the pharmacological profiles of drug candidates.[1][2] Notably, this intermediate is integral to the development of potent kinase inhibitors, which are at the forefront of targeted cancer therapies.[1] The chloro and isopropoxy moieties can engage in key binding interactions within the active sites of enzymes, enhancing potency and selectivity. Given its role in the synthesis of high-value therapeutics, a scalable, cost-effective, and reproducible manufacturing process for 5-Chloro-2-isopropoxyaniline is of paramount importance.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The most logical and industrially viable approach to the synthesis of 5-Chloro-2-isopropoxyaniline involves a two-step sequence:

  • Williamson Ether Synthesis: Introduction of the isopropoxy group onto a suitable chloronitrophenol precursor.

  • Reduction of the Nitro Group: Conversion of the nitro-intermediate to the final aniline product.

This strategy is advantageous as it utilizes readily available starting materials and employs well-understood, scalable chemical transformations.

Synthetic_Pathway 5-Chloro-2-nitrophenol 5-Chloro-2-nitrophenol 4-Chloro-2-isopropoxy-1-nitrobenzene 4-Chloro-2-isopropoxy-1-nitrobenzene 5-Chloro-2-nitrophenol->4-Chloro-2-isopropoxy-1-nitrobenzene Isopropylation (Williamson Ether Synthesis) 5-Chloro-2-isopropoxyaniline 5-Chloro-2-isopropoxyaniline 4-Chloro-2-isopropoxy-1-nitrobenzene->5-Chloro-2-isopropoxyaniline Reduction (e.g., Catalytic Hydrogenation)

Caption: General synthetic pathway for 5-Chloro-2-isopropoxyaniline.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-isopropoxy-1-nitrobenzene (Intermediate)

This protocol details the Williamson ether synthesis to introduce the isopropoxy group.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (Molar Eq.)
5-Chloro-2-nitrophenol611-07-4173.56 g/mol 1.0 eq
Isopropyl Bromide75-26-3122.99 g/mol 1.2 eq
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 1.5 eq
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 5-10 volumes

Procedure:

  • Reaction Setup: In a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, thermometer, and condenser, charge N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the DMF, add 5-Chloro-2-nitrophenol and potassium carbonate. Stir the mixture to ensure a homogenous suspension.

  • Alkylation: Slowly add isopropyl bromide to the reaction mixture at room temperature. An exotherm may be observed; maintain the temperature below 40°C.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separate vessel containing water. This will precipitate the product.

  • Isolation: Filter the precipitated solid and wash thoroughly with water to remove residual DMF and inorganic salts.

  • Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight.

Causality of Choices:

  • Solvent: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of the phenoxide salt and promoting a good reaction rate.

  • Base: Potassium carbonate is a cost-effective and moderately strong base, suitable for deprotonating the phenol without causing significant side reactions.

  • Temperature: The chosen temperature range provides a balance between a reasonable reaction rate and minimizing potential side reactions or solvent decomposition.

Protocol 2: Synthesis of 5-Chloro-2-isopropoxyaniline (Final Product)

This protocol describes the reduction of the nitro-intermediate to the final aniline product via catalytic hydrogenation.

Materials:

Reagent/Solvent/CatalystCAS NumberMolecular WeightQuantity
4-Chloro-2-isopropoxy-1-nitrobenzene39857-79-1215.64 g/mol 1.0 eq
Palladium on Carbon (10% Pd/C)7440-05-3-1-2% w/w
Ethanol or Ethyl Acetate64-17-5 / 141-78-6-10-15 volumes
Hydrogen Gas (H₂)1333-74-02.02 g/mol 3-5 bar

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve or suspend 4-Chloro-2-isopropoxy-1-nitrobenzene in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 3-5 bar with hydrogen and commence vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic; maintain the temperature between 25-40°C. Monitor the reaction by observing the cessation of hydrogen uptake or by HPLC analysis.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a bed of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete product recovery.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-2-isopropoxyaniline.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve pharmaceutical-grade purity.[3]

Causality of Choices:

  • Reduction Method: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically providing high yields and avoiding the use of stoichiometric metal reductants that can generate significant waste streams.[2]

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for this transformation.

  • Pressure and Temperature: The specified conditions are generally sufficient for this type of reduction and are considered safe for large-scale operations.

Experimental_Workflow cluster_step1 Step 1: Isopropylation cluster_step2 Step 2: Reduction A Charge Reactor with DMF, 5-Chloro-2-nitrophenol, K₂CO₃ B Add Isopropyl Bromide A->B C Heat to 60-70°C B->C D Reaction Monitoring (IPC) C->D E Work-up and Isolation D->E F Dissolve Intermediate in Solvent E->F Dried Intermediate G Add Pd/C Catalyst F->G H Pressurize with H₂ G->H I Reaction Monitoring (IPC) H->I J Catalyst Filtration I->J K Solvent Removal & Purification J->K

Caption: Experimental workflow for the synthesis of 5-Chloro-2-isopropoxyaniline.

Purification and Quality Control for Pharmaceutical Use

Achieving the stringent purity requirements for pharmaceutical intermediates is critical.[4] Impurities can affect the safety and efficacy of the final drug product.[4][5]

Purification Methods:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities.[3] The choice of solvent is crucial and should be determined through solubility studies.

  • Vacuum Distillation: For liquid or low-melting point anilines, vacuum distillation can be an excellent method for achieving high purity by separating components based on their boiling points.[3]

  • Column Chromatography: While highly effective, this method is often more suitable for smaller scales due to cost and solvent consumption.[3][6]

Analytical Methods for Quality Control:

ParameterMethodAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, FT-IR, Mass SpectrometryConforms to the structure of 5-Chloro-2-isopropoxyaniline
Purity (Assay) HPLC, GC≥ 99.5%
Individual Impurity HPLC, GC≤ 0.10%
Total Impurities HPLC, GC≤ 0.50%
Water Content Karl Fischer Titration≤ 0.2%
Residual Solvents Headspace GCAs per ICH Q3C guidelines
Heavy Metals ICP-MSAs per USP <232>/<233>

Safety and Handling

5-Chloro-2-isopropoxyaniline and its intermediates are hazardous chemicals and must be handled with appropriate safety precautions.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8]

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The container should be tightly closed.

  • Emergency Procedures: Have appropriate emergency equipment readily available, including a safety shower, eyewash station, and fire extinguisher. In case of a spill, contain the material and dispose of it in accordance with local regulations.[7]

Conclusion

The large-scale synthesis of 5-Chloro-2-isopropoxyaniline for pharmaceutical applications requires a robust and well-controlled process. The two-step synthetic route detailed in this guide, commencing with a Williamson ether synthesis followed by catalytic hydrogenation, offers a reliable and scalable pathway to this crucial intermediate. By implementing rigorous in-process controls, appropriate purification techniques, and stringent safety protocols, manufacturers can consistently produce high-purity 5-Chloro-2-isopropoxyaniline that meets the exacting standards of the pharmaceutical industry. This, in turn, facilitates the development and production of life-saving medicines.

References

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2023, March 4). SAFETY DATA SHEET.
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  • SAFETY DATA SHEET. (n.d.).
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  • BenchChem. (2025). An In-depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline.
  • Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
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Application

role of 5-Chloro-2-isopropoxyaniline in targeting EGFR and ErbB-2 kinases

An Application Guide to the Strategic Use of 5-Chloro-2-isopropoxyaniline in the Development of EGFR and ErbB-2 Kinase Inhibitors Abstract The ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth F...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of 5-Chloro-2-isopropoxyaniline in the Development of EGFR and ErbB-2 Kinase Inhibitors

Abstract

The ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (HER2), are central players in the molecular pathogenesis of numerous human cancers. Their dysregulation drives tumor proliferation, survival, and metastasis, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment landscape for many of these malignancies. This guide focuses on the pivotal role of 5-Chloro-2-isopropoxyaniline , not as a direct therapeutic agent, but as a crucial chemical scaffold and synthetic intermediate in the creation of potent and selective kinase inhibitors. We will explore the underlying biology of the EGFR/ErbB-2 signaling axis and provide detailed, field-proven protocols for researchers to evaluate the efficacy of novel inhibitors derived from this versatile chemical building block.

The EGFR/ErbB-2 Signaling Axis: A Central Hub in Oncology

The human epidermal growth factor receptor (ErbB) family consists of four transmembrane glycoproteins: EGFR (ErbB-1), ErbB-2 (HER2), ErbB-3, and ErbB-4.[1][2] These receptors are composed of an extracellular ligand-binding domain, a transmembrane region, and an intracellular tyrosine kinase domain.[2][3]

Mechanism of Activation: Upon binding to their cognate ligands (e.g., EGF, TGF-α), EGFR undergoes a conformational change that facilitates receptor dimerization—either forming homodimers (EGFR-EGFR) or heterodimers with other ErbB family members.[4] ErbB-2 is a unique member as it has no known natural ligand; instead, it is the preferred dimerization partner for other ligand-bound ErbB receptors, resulting in highly potent and prolonged signaling.[3][5] Dimerization triggers the autophosphorylation of specific tyrosine residues within the intracellular kinase domain, creating docking sites for various adaptor proteins and enzymes.[1] This initiates a cascade of downstream signaling events critical for cell function.

Key Downstream Signaling Pathways: The activation of the EGFR/ErbB-2 axis propagates signals through two major pathways that are fundamental to cancer cell behavior:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily governs cell proliferation, differentiation, and division.[1][6]

  • PI3K/AKT/mTOR Pathway: Plays a crucial role in promoting cell survival, growth, and metabolism while inhibiting apoptosis (programmed cell death).[6]

Dysregulation of these pathways, often through receptor overexpression or activating mutations, leads to uncontrolled cell proliferation and resistance to apoptosis, which are hallmarks of cancer.[1][3]

EGFR_ErbB2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR/ErbB-2 Heterodimer EGFR->Dimer dimerization ErbB2 ErbB-2 (HER2) ErbB2->Dimer PI3K PI3K Dimer->PI3K Grb2_Sos Grb2/Sos Dimer->Grb2_Sos autophosphorylation & docking AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation inhibits apoptosis mTOR->Proliferation RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Ligand (EGF) Ligand->EGFR

Caption: Simplified EGFR/ErbB-2 signaling cascade.

5-Chloro-2-isopropoxyaniline: A Privileged Scaffold for Kinase Inhibitors

5-Chloro-2-isopropoxyaniline is a substituted aniline derivative that serves as a critical starting material in the synthesis of numerous kinase inhibitors.[7] While not biologically active on its own, its specific arrangement of chloro and isopropoxy groups on the aniline ring provides a validated chemical framework for building molecules that can potently and selectively bind to the ATP-binding pocket of kinases like EGFR and ErbB-2.

This scaffold is a key component in the synthesis of dual EGFR/ErbB2 inhibitors like Lapatinib, as well as inhibitors targeting other kinases such as ALK.[8][9][10][11] The aniline nitrogen acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain, while the substituted phenyl ring projects into the core of the ATP-binding site. The chloro and isopropoxy groups help to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug molecule.

Synthesis_Workflow Start 5-Chloro-2-isopropoxyaniline (Key Building Block) Intermediate Core + Aniline Intermediate Start->Intermediate Core Quinazoline or Pyrimidine Core Core->Intermediate Coupling Reaction Final Final Kinase Inhibitor (e.g., Lapatinib) Intermediate->Final Further Modification

Caption: Role of 5-Chloro-2-isopropoxyaniline in synthesis.

Experimental Protocols for Inhibitor Evaluation

Once a potential inhibitor has been synthesized using 5-Chloro-2-isopropoxyaniline as a precursor, a series of robust assays are required to characterize its biological activity. The following protocols provide a validated workflow for this evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Causality and Purpose: This biochemical assay is the first critical step to determine if the synthesized compound directly inhibits the enzymatic activity of the target kinases in a cell-free system. It measures the concentration of the inhibitor required to reduce the kinase's activity by 50% (the IC₅₀ value), providing a direct measure of potency. We use a purified, recombinant kinase domain to ensure the observed effect is not due to other cellular factors.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Assay A 1. Prepare serial dilution of test compound in DMSO. B 2. Add compound dilutions to microplate wells. A->B C 3. Add recombinant EGFR or ErbB-2 kinase and peptide substrate. B->C D 4. Initiate reaction by adding ATP. Incubate at RT (e.g., 60 min). C->D E 5. Terminate reaction and add detection reagent (e.g., ADP-Glo). D->E F 6. Read signal (Luminescence/ Fluorescence) on plate reader. E->F G 7. Plot % Inhibition vs. [Inhibitor] and fit curve to calculate IC₅₀. F->G

Caption: Experimental workflow for IC₅₀ determination.

Methodology (ADP-Glo™ Assay Example):

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from 10 mM.

  • Plate Setup: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a solution of recombinant human EGFR or ErbB-2 kinase and a suitable peptide substrate (e.g., poly[Glu:Tyr]) in kinase reaction buffer.[12][13] Add 5 µL of this mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration near the Kₘ for the enzyme) to all wells.[14] Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Compound XEGFR15.2
Compound XErbB-225.8
Lapatinib (Control)EGFR10.8
Lapatinib (Control)ErbB-29.2
Protocol 2: Cell-Based Proliferation Assay (GI₅₀ Determination)

Causality and Purpose: After confirming direct enzyme inhibition, this assay assesses the compound's ability to inhibit the growth of cancer cells that are dependent on EGFR or ErbB-2 signaling. This is a crucial step to evaluate cellular potency, membrane permeability, and on-target effects in a biological context. Cell lines are chosen based on their known overexpression of the target kinases (e.g., A431 for EGFR, BT-474 for ErbB-2).

Methodology (CellTiter-Glo® Assay Example):

  • Cell Seeding: Seed cancer cells (e.g., A431, BT-474) in a 96-well, clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound (typically in triplicate). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours under standard culture conditions. This duration allows for multiple cell doublings, making growth inhibition measurable.[15]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.[15]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells and plot against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[16]

Data Presentation:

CompoundCell LineTarget OverexpressionGI₅₀ (nM)
Compound XA431EGFR88.5
Compound XBT-474ErbB-2150.2
Compound XMCF-7 (Control)Low EGFR/ErbB-2>10,000
Protocol 3: Western Blot Analysis of Target Phosphorylation

Causality and Purpose: This protocol provides direct evidence of target engagement within the cell. By measuring the phosphorylation status of EGFR, ErbB-2, and key downstream proteins like AKT and ERK, we can confirm that the compound's anti-proliferative effect is mediated through the intended mechanism of action—the inhibition of kinase signaling. A decrease in the phosphorylated form of a protein, without a change in the total protein level, is a hallmark of effective kinase inhibition.[17][18]

Western_Blot_Workflow Workflow for Western Blot Analysis A 1. Treat cells with inhibitor for a set time (e.g., 2h). B 2. Stimulate cells with ligand (e.g., EGF) to activate pathway. A->B C 3. Lyse cells in buffer with phosphatase inhibitors. B->C D 4. Quantify protein concentration (e.g., BCA assay). C->D E 5. Separate proteins by size using SDS-PAGE. D->E F 6. Transfer proteins to a PVDF or nitrocellulose membrane. E->F G 7. Block membrane (e.g., 5% BSA) and probe with primary antibody (e.g., anti-p-EGFR). F->G H 8. Wash and incubate with HRP-conjugated secondary antibody. G->H I 9. Add ECL substrate and detect signal via chemiluminescence. H->I J 10. Strip and re-probe membrane for total protein and loading control. I->J

Caption: Key steps in Western Blotting for phospho-proteins.

Methodology:

  • Cell Treatment: Seed cells (e.g., A431) in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal signaling. Pre-treat cells with the test compound or vehicle control for 2 hours.

  • Pathway Stimulation: Stimulate the cells with a ligand like EGF (e.g., 100 ng/mL) for 5-10 minutes to induce robust receptor phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[17] The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. BSA is often preferred over milk for phospho-antibodies to reduce background.[19] Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-p-EGFR (Tyr1068), anti-p-ErbB2 (Tyr1221/1222), anti-p-AKT (Ser473)) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane extensively with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (total EGFR, total AKT) and a housekeeping protein like GAPDH or β-actin.[17]

Conclusion

5-Chloro-2-isopropoxyaniline represents a cornerstone chemical moiety for the rational design of targeted cancer therapeutics. Its structural features provide an ideal foundation for synthesizing potent inhibitors of the oncogenic EGFR and ErbB-2 kinases. By employing an integrated and logical progression of experiments—from direct biochemical assays to cell-based functional tests and mechanistic pathway analysis—researchers can rigorously validate the efficacy and mode of action of novel compounds derived from this important precursor. The protocols detailed herein offer a self-validating framework to guide drug development professionals in the quest for next-generation kinase inhibitors.

References

  • Chandregowda, V., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11, 813-816. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Rao, D. R., et al. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride- Anticancer Agents. Synthetic Communications, 37(20), 3565-3572. [Link]

  • Holliday, D. L., et al. (2011). Dual inhibition of both the EGFR and erbB2 effectively inhibits promotion of skin tumors during two-stage carcinogenesis. Carcinogenesis, 32(1), 101-108. [Link]

  • Humer, M., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 243-251. [Link]

  • Chandregowda, V., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ResearchGate. [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor... (LDK378). Journal of Medicinal Chemistry, 56(14), 5675-90. [Link]

  • Lurje, G., & Lenz, H. J. (2009). EGFR Signaling and Drug Discovery. Oncology, 77(6), 400-410. [Link]

  • Shaw, A. T., & Engelman, J. A. (2013). A Structural Insight Into Two Important ErbB Receptors (EGFR and HER2) and Their Relevance to Non-Small Cell Lung Cancer. Structure, 21(9), 1487-1489. [Link]

  • Pevarello, P., et al. (2016). Process for the preparation of erlotinib.
  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. [Link]

  • SignalChem. (n.d.). EGFR Enzyme Kinase System Datasheet. Retrieved from [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor... (LDK378). PubMed. [Link]

  • Reaction Biology. (n.d.). ERBB2/HER2 Kinase Assay Service. Retrieved from [Link]

  • Gallou, F., et al. (2011). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 13, 2689-2695. [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Agilent. (2022). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Methods EGFR Biochemical Assays. Retrieved from [Link]

  • Scott, P. J. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. DIGIBUG. [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • Bio-Rad. (n.d.). Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis. (a) Phosphorylated and total epidermal growth.... Retrieved from [Link]

  • Google Patents. (2013). Synthetic method of lapatinib - CN103159747A.
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  • Journal of China Pharmaceutical University. (2013). Practical synthesis of lapatinib. Retrieved from [Link]

  • Perez-Soler, R. (2005). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. The Oncologist, 10(suppl 2), 3-11. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Reduction of the Nitro Group with SnCl₂

Welcome to the Technical Support Center for the reduction of nitro groups using tin(II) chloride (SnCl₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the reduction of nitro groups using tin(II) chloride (SnCl₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common issues encountered during this fundamental transformation.

Troubleshooting Guide

This section addresses specific problems you might face during the experiment, offering explanations and actionable solutions.

Issue 1: Incomplete or Stalled Reaction

Question: My reaction has been running for an extended period, but TLC/LC-MS analysis shows a significant amount of starting material remaining. What could be the cause, and how can I drive the reaction to completion?

Answer:

An incomplete reaction can stem from several factors, primarily related to the reagents, reaction conditions, and the nature of your substrate.

  • Reagent Quality and Stoichiometry: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is the active reducing agent. Ensure it is of high quality and has not oxidized. A significant excess, typically 3-5 equivalents, is often necessary to ensure the complete reduction of the nitro group.[1]

  • Insufficient Acid: In acidic media, the reaction proceeds via proton-coupled electron transfer.[2] Concentrated hydrochloric acid (HCl) is commonly used to protonate the nitro group, making it more susceptible to reduction.[2] If the reaction is sluggish, a careful, portion-wise addition of more acid might be required.

  • Solvent and Temperature: The choice of solvent is crucial for substrate solubility. Protic solvents like ethanol or ethyl acetate are frequently used.[3][4] If your starting material has poor solubility, consider using a co-solvent. Gentle heating (reflux) can also significantly increase the reaction rate.[1][3]

  • Vigorous Stirring: The reaction is often heterogeneous. Vigorous stirring is essential to ensure good mixing and contact between the nitro compound, SnCl₂, and the acid.[2]

Troubleshooting Workflow for Incomplete Reactions

Caption: A workflow to diagnose and resolve incomplete nitro group reductions.

Issue 2: Difficult Workup - Precipitation of Tin Salts

Question: Upon quenching my reaction with a base (e.g., NaOH, NaHCO₃), a thick, gelatinous precipitate of tin salts forms, making extraction and product isolation extremely difficult. How can I manage this?

Answer:

The formation of tin hydroxides (Sn(OH)₂ and Sn(OH)₄) upon basification is a very common and challenging aspect of this reaction.[5][6] These precipitates can emulsify during extraction and trap the product, leading to low yields.

Here are several field-proven strategies to mitigate this issue:

  • High pH: Tin(II) and Tin(IV) hydroxides are amphoteric and will redissolve at a very high pH (typically >12-13) to form soluble stannates and stannites.[7] This requires the addition of a significant amount of concentrated aqueous NaOH.

  • Filtration Aid: Before or after basification, add a filter aid like Celite® to the reaction mixture.[7] This will help to create a more granular and filterable solid. The entire mixture can then be filtered through a pad of Celite®, and the filter cake washed thoroughly with the extraction solvent.

  • Complexation: In some cases, adding a solution of tetraethylammonium chloride in ethanol after the reaction can precipitate a more manageable tin salt, which can be removed by filtration before the aqueous workup.[8]

  • Alternative Basification: For sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be used to neutralize the mixture to a pH of around 7-8.[1] While precipitates will still form, they may be less prone to causing intractable emulsions compared to those formed with strong bases.[7]

Table 1: Workup Strategies for Tin Salt Removal

MethodDescriptionAdvantagesDisadvantages
High pH Dissolution Add concentrated NaOH until pH > 12-13.[7]Can lead to a clear biphasic mixture, simplifying extraction.Requires large amounts of strong base; not suitable for base-sensitive products.
Filtration with Celite® Add Celite® to the mixture, then filter through a Celite® pad.[7]Mechanically removes the precipitate, avoiding high pH.Can still lead to some product loss on the filter cake.
Complexation Add a complexing agent like tetraethylammonium chloride.[8]Forms an easily filterable salt before aqueous workup.Adds another reagent to the reaction mixture.
Mild Basification Neutralize with NaHCO₃ to pH 7-8.[1]Avoids strongly basic conditions.Precipitates will still form and may require filtration.
Issue 3: Unexpected Side Products

Question: I am observing side products in my reaction mixture. What are the likely side reactions, and how can I suppress them?

Answer:

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[2][6] If these intermediates are not rapidly reduced to the amine, they can react with each other or the final amine product to form dimeric species like azo and azoxy compounds.

  • Maintaining Acidic Conditions: Strongly acidic conditions are crucial for suppressing the formation of these dimeric byproducts. The acid protonates the reactive intermediates, keeping them on the desired reaction pathway.[2]

  • Anhydrous Conditions: In some cases, using anhydrous SnCl₂ in a non-aqueous, non-acidic medium (like ethanol or ethyl acetate) can provide a milder reduction and avoid acid-catalyzed side reactions.[4][9] This can be particularly useful for substrates with acid-sensitive functional groups.[4]

Reaction Mechanism and Side Product Formation

Nitro Reduction Mechanism Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso SnCl₂/H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine SnCl₂/H⁺ Azo Ar-N=N-Ar (Azo Compound) Nitroso->Azo + Ar-NH₂ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine SnCl₂/H⁺

Sources

Optimization

avoiding over-alkylation in the synthesis of 5-Chloro-2-isopropoxyaniline precursors

Technical Support Center: Chemoselective Synthesis of 5-Chloro-2-isopropoxyaniline Topic: Avoiding Over-Alkylation & Ensuring Chemoselectivity Target Molecule: 5-Chloro-2-isopropoxyaniline (CAS: 84468-24-6 / Generic Prec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chemoselective Synthesis of 5-Chloro-2-isopropoxyaniline

Topic: Avoiding Over-Alkylation & Ensuring Chemoselectivity Target Molecule: 5-Chloro-2-isopropoxyaniline (CAS: 84468-24-6 / Generic Precursor Class) Application: Key intermediate for EGFR/HER2 tyrosine kinase inhibitors (e.g., Afatinib analogs).

Executive Summary: The Selectivity Paradox

In the synthesis of 5-Chloro-2-isopropoxyaniline , "over-alkylation" typically manifests in two distinct failure modes depending on your starting material:

  • 
    -Alkylation (The Chemoselectivity Failure):  Occurs when alkylating 2-amino-4-chlorophenol . The amine competes with the phenol, leading to 
    
    
    
    -isopropyl and
    
    
    -diisopropyl impurities.
  • Elimination vs. Substitution (The Reagent Failure): When alkylating 4-chloro-2-nitrophenol , the secondary alkyl halide (2-bromopropane) is prone to E2 elimination, consuming reagent and requiring excess addition, which drives side reactions.

The Core Directive: To completely eliminate


-alkylation risks, the industry-standard "Golden Path" is to perform the 

-alkylation on the nitro-precursor (4-chloro-2-nitrophenol)
before reducing the nitro group to the amine.

Strategic Decision Tree

This diagram illustrates the critical decision point to avoid over-alkylation.

G Start Starting Material Selection RouteA Route A: 2-Amino-4-chlorophenol (High Risk) Start->RouteA If supply limited RouteB Route B: 4-Chloro-2-nitrophenol (Recommended) Start->RouteB Standard Protocol IssueA Risk: Competitive N-Alkylation (Over-alkylation) RouteA->IssueA IssueB Challenge: E2 Elimination of Reagent (Propene formation) RouteB->IssueB SolA Solution: Schiff Base Protection IssueA->SolA Rescue Strategy SolB Solution: Optimized SN2 Conditions (K2CO3 / DMF / 60°C) IssueB->SolB Process Control Product Target: 5-Chloro-2-isopropoxyaniline SolA->Product Hydrolysis + Reduction SolB->Product Nitro Reduction

Caption: Decision matrix for avoiding


-alkylation. Route B is preferred to sterically and electronically preclude amine interference.

Protocol A: The "Golden Path" (Nitro-Precursor Route)

Objective: Selective


-alkylation of 4-chloro-2-nitrophenol.
Why this works:  The nitro group is electron-withdrawing, deactivating the ring but ensuring no amine nucleophile exists to cause over-alkylation.
Critical Control Points
  • The Secondary Halide Problem: 2-Bromopropane is a secondary halide. Strong bases (NaOH, NaH) or high heat (>80°C) favor E2 elimination , converting your alkylating agent into propene gas. This looks like "stalled conversion," tempting you to add more reagent, which leads to tarry byproducts.

  • Base Selection: Use Potassium Carbonate (

    
    ) .[1] It is strong enough to deprotonate the phenol (
    
    
    
    ) but mild enough to minimize elimination compared to hydroxide bases.
Step-by-Step Methodology
  • Solvation: Dissolve 4-chloro-2-nitrophenol (1.0 eq) in anhydrous DMF (5 volumes).

    • Note: DMF promotes

      
       mechanisms for secondary halides better than acetone.
      
  • Deprotonation: Add

    
      (1.5 eq) and stir at RT for 30 mins. The solution will turn bright yellow/orange (phenoxide formation).
    
  • Alkylation: Add 2-bromopropane (1.2 eq).

  • Reaction: Heat to 60°C .

    • Warning: Do NOT exceed 70°C. Higher temps favor elimination.

    • Monitor: Check TLC/HPLC at 4 hours. If conversion <90%, add 0.2 eq 2-bromopropane.

  • Workup: Pour into ice water. The product, 4-chloro-2-nitro-1-isopropoxybenzene , usually precipitates as a solid. Filter and wash with water to remove DMF.

  • Reduction (Final Step): Hydrogenate (H2, Pd/C) or use Fe/NH4Cl to convert the nitro group to the amine. Since the ether is already formed, no over-alkylation can occur here.

Protocol B: The "Rescue Strategy" (Aminophenol Route)

Scenario: You are forced to start with 2-amino-4-chlorophenol . The Problem: Direct alkylation yields a mixture of


-alkyl, 

-alkyl, and

-dialkyl products. The Fix: Schiff Base Protection . You must temporarily "mask" the amine.
Workflow
  • Protection:

    • React 2-amino-4-chlorophenol with Benzaldehyde (1.0 eq) in Ethanol.

    • Stir 2 hours. The Imine (Schiff Base) will precipitate or can be concentrated.[2]

    • Mechanism:[3][4][5][6][7][8][9][10][11] The amine is now locked in a

      
       bond and cannot act as a nucleophile for alkylation.
      
  • Selective

    
    -Alkylation: 
    
    • Dissolve the Schiff base in DMF.

    • Add

      
       and 2-bromopropane (as in Protocol A).[1]
      
    • Heat to 60°C. Only the Phenol oxygen is free to react.

  • Deprotection/Hydrolysis:

    • Treat the alkylated intermediate with dilute HCl/Ethanol.

    • The Schiff base hydrolyzes back to the amine and benzaldehyde.

    • Result: Pure 5-Chloro-2-isopropoxyaniline without

      
      -alkyl impurities.
      

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Reagent lost to E2 elimination (Propene formation).Lower reaction temp to 50-60°C. Switch solvent to DMF or NMP to boost nucleophilicity.
Bis-isopropyl Impurity Starting with Aminophenol without protection.Switch to Nitro-phenol route or use Benzaldehyde protection (Protocol B).
"Stalled" Reaction Water in solvent (solvating the phenoxide).Dry DMF over molecular sieves. Water suppresses the nucleophilicity of the phenoxide anion.
Tarry/Black Crude Oxidation of the aniline product.[9]If reducing the nitro compound, ensure inert atmosphere (

/Ar). Anilines oxidize rapidly in air.
Product is an Oil (should be solid) Residual DMF or Benzaldehyde.Perform a rigorous water wash or recrystallize from Hexane/EtOAc.

Advanced Visualization: The Protection Mechanism

This diagram details the chemistry of the "Rescue Strategy" to prevent


-alkylation.

Protection Step1 2-Amino-4-chlorophenol (Nucleophilic N & O) Intermediate Schiff Base (Imine) (N is Protected) Step1->Intermediate - H2O Reagent + Benzaldehyde ProtectedEther Alkylated Imine Intermediate->ProtectedEther Selective Reaction Step2 O-Alkylation (K2CO3 / iPr-Br) Final 5-Chloro-2-isopropoxyaniline (Exclusive O-Alkylation) ProtectedEther->Final Deprotection Step3 Hydrolysis (H3O+)

Caption: Mechanism of Schiff Base protection preventing N-alkylation during synthesis.

References

  • Boehringer Ingelheim International GmbH. (2005). Quinazoline Derivatives and Pharmaceutical Compositions Containing Them. US Patent 2005/0085470. (Describes the synthesis of Afatinib intermediates via nitro-phenol alkylation).

  • Wang, X., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.[12][13] (Detailed protocol for Schiff base protection strategies).

  • BenchChem Technical Repository. (2025).[2] A Guide to the N-Alkylation of Aminophenols. (Discusses the thermodynamics of N vs O alkylation).

  • Sigma-Aldrich. (2024). Application Note: Mitsunobu Reaction Protocols. (Alternative route using alcohols instead of halides to avoid elimination).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Nitro Reductions – Alternatives to SnCl2 for 5-Chloro-2-isopropoxyaniline Synthesis

Welcome to the Technical Support Center. For researchers and drug development professionals synthesizing 5-Chloro-2-isopropoxyaniline from 5-chloro-2-isopropoxynitrobenzene, achieving high chemoselectivity is a primary h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals synthesizing 5-Chloro-2-isopropoxyaniline from 5-chloro-2-isopropoxynitrobenzene, achieving high chemoselectivity is a primary hurdle.

Traditionally, Tin(II) chloride (SnCl₂) has been the reagent of choice because it selectively reduces the nitro group without cleaving the sensitive aryl carbon-chlorine (C-Cl) bond. However, SnCl₂ generates stoichiometric heavy metal waste, causes intractable emulsions during basic workups, and poses significant toxicity concerns[1]. This guide provides field-proven, scalable, and environmentally conscious alternatives to SnCl₂, complete with mechanistic troubleshooting and validated protocols.

The Chemoselectivity Challenge

The core issue in this synthesis is preventing hydrodehalogenation —the undesired cleavage of the C-Cl bond.

G SM 5-Chloro-2-isopropoxynitrobenzene Desired 5-Chloro-2-isopropoxyaniline (Desired Product) SM->Desired Selective Catalysts (Pt(S)/C, Fe/NH4Cl, Na2S2O4) Undesired 2-Isopropoxyaniline (Dehalogenated Side Product) SM->Undesired Non-Selective Catalysts (Standard Pd/C, H2)

Reaction pathways for the reduction of 5-chloro-2-isopropoxynitrobenzene.

FAQs & Troubleshooting Guides

Q1: We attempted catalytic hydrogenation using standard Pd/C, but our LC-MS shows a mass corresponding to 2-isopropoxyaniline. Why is this happening? A1: You are observing hydrodehalogenation. Standard palladium on carbon (Pd/C) is highly active but non-selective[2]. While it rapidly reduces the nitro group, palladium readily undergoes oxidative addition into the activated aryl C-Cl bond, replacing the chlorine atom with hydrogen. To prevent this, you must either poison the catalyst to reduce its activity toward the C-Cl bond or switch to a less active metal.

Q2: What is the most scalable, metal-waste-free alternative to SnCl₂ that preserves the aryl chloride? A2: For scalable, clean reductions, sulfided platinum on carbon (Pt(S)/C) or vanadium-modified Pt/C are the industry standards[3][4][5]. The addition of a sulfide modifier selectively poisons the highly energetic step-edge sites on the platinum lattice—the exact sites required for C-Cl oxidative addition. The planar terrace sites remain active, allowing the thermodynamically easier nitro reduction to proceed flawlessly[4]. This yields 5-chloro-2-isopropoxyaniline with >98% selectivity and generates only water as a byproduct.

Q3: We don't have high-pressure hydrogenation equipment. What is the best benchtop, metal-based alternative? A3: The Béchamp-type reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is highly recommended[1][2]. Iron acts as a mild single-electron transfer reducing agent. Unlike Pd/C, iron lacks the ability to undergo oxidative addition into the C-Cl bond under these conditions, ensuring absolute preservation of the halogen[3]. Furthermore, iron salts are significantly easier to filter out than the gelatinous tin hydroxides produced by SnCl₂[1].

Q4: Are there completely heavy-metal-free benchtop alternatives? A4: Yes, Sodium dithionite (Na₂S₂O₄) is an excellent, inexpensive, and safe reducing agent for this transformation[6]. It operates via a radical mechanism in an aqueous-organic biphasic system. Because it is a mild, water-soluble reductant, it completely avoids dehalogenation and eliminates all metal waste, making the workup as simple as a liquid-liquid extraction[7].

Quantitative Comparison of Reducing Agents
Reducing AgentDehalogenation RiskWorkup DifficultyScalabilityTypical YieldByproducts
SnCl₂ (Traditional) Very LowHigh (Intractable emulsions)Low80 - 90%Tin salts (Toxic)
Standard Pd/C + H₂ High (>50%)Low (Filtration)High< 40% (Desired)HCl, H₂O
Pt(S)/C + H₂ Very Low (<2%)Low (Filtration)High > 95%H₂O
Fe / NH₄Cl Very LowModerate (Filtration of Fe oxides)Moderate85 - 95%Iron oxides
Na₂S₂O₄ NoneVery Low (Aqueous extraction)Moderate80 - 90%Sulfites/Sulfates
Detailed Experimental Protocols
Protocol A: Scalable Catalytic Hydrogenation using Sulfided Pt/C

Causality Note: Using a sulfided catalyst (Pt(S)/C) ensures that the oxidative addition of Pt into the C-Cl bond is kinetically blocked, ensuring strict chemoselectivity for the nitro group[4][5].

  • Preparation: In a clean pressure reactor (autoclave), dissolve 5-chloro-2-isopropoxynitrobenzene (1.0 eq) in Methanol or Ethyl Acetate (approx. 10 mL per gram of substrate).

  • Catalyst Addition: Add 1-5 mol% of 5% Pt(S)/C (sulfided platinum on carbon).

  • Purging: Seal the reactor. Purge the headspace three times with Nitrogen gas to remove oxygen, followed by three purges with Hydrogen gas.

  • Reaction: Pressurize the reactor with Hydrogen to 2-5 bar (30-75 psi). Stir vigorously at 25-50 °C. Vigorous stirring is critical to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 2-6 hours when the pressure stabilizes. Verify completion via HPLC.

  • Workup: Vent the hydrogen gas safely and purge the reactor with Nitrogen. Filter the catalyst through a tightly packed Celite pad. (Caution: Do not let the catalyst dry out in the air, as it can be pyrophoric).

  • Isolation: Evaporate the filtrate under reduced pressure to afford pure 5-chloro-2-isopropoxyaniline.

Protocol B: Benchtop Reduction using Iron and Ammonium Chloride

Causality Note: NH₄Cl serves as a mild proton source. Unlike strong acids (e.g., HCl) which can lead to over-reduction or side reactions, NH₄Cl buffers the system, preventing the formation of passivating iron oxide layers on the metal surface while avoiding the harsh conditions that might cleave the sensitive isopropoxy ether[1][2].

  • Suspension: Suspend 5-chloro-2-isopropoxynitrobenzene (1.0 eq) in a mixture of Ethanol and Water (3:1 v/v).

  • Reagent Addition: Add fine Iron powder (3.0-5.0 eq, 325 mesh preferred) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 2-4 hours.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc). Once the starting material is consumed, cool the mixture to room temperature.

  • Filtration: Filter the dark suspension through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the pad thoroughly with hot ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

Protocol C: Metal-Free Reduction using Sodium Dithionite

Causality Note: Dithionite stability is highly pH-dependent. In acidic or neutral solutions, it rapidly disproportionates into thiosulfate and bisulfite, losing its reducing power. Maintaining a mildly alkaline pH (8-10) using a bicarbonate buffer ensures the active S₂O₄²⁻ species remains stable long enough to complete the reduction[7].

  • Solvent Setup: Dissolve the nitroarene (1.0 eq) in a water-miscible solvent like THF or Ethanol.

  • Buffer Preparation: Prepare a fresh aqueous solution of Sodium Dithionite (Na₂S₂O₄, 4.0-5.0 eq) and Sodium Bicarbonate (NaHCO₃, 4.0 eq) to maintain a slightly alkaline pH (pH ~8.5).

  • Addition: Add the aqueous dithionite solution dropwise to the organic mixture at 40 °C.

  • Reaction: Stir vigorously for 4-8 hours. The biphasic nature requires high sheer stirring.

  • Workup: Once complete (via TLC), dilute the mixture with water and extract with Dichloromethane or Ethyl Acetate.

  • Isolation: Wash the organic layer with water, dry over Na₂SO₄, and concentrate. The workup is exceptionally clean as all byproducts (sulfites/sulfates) are entirely water-soluble[6].

References

1.[2] Nitro Reduction - Common Conditions. Common Organic Chemistry. Available at: 2.[3] What are the best reagents to reduce aromatic nitro to amine? ResearchGate. Available at: 3.[1] Reduction of aromatic nitro compounds with SnCl2. Reddit (r/chemhelp). Available at: 4.[4] 4-chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2. BenchChem. Available at: 5.[5] Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. NIH / PMC. Available at: 6.[6] Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available at: 7.[7] Technical Support Center: Sodium Dithionite in Reduction Reactions. BenchChem. Available at:

Sources

Optimization

Technical Support Center: Managing Tin Salt Precipitation During Workup of Nitro Reductions

Welcome to the technical support center for managing tin salt precipitation during the workup of nitro group reductions. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing tin salt precipitation during the workup of nitro group reductions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the often-problematic precipitation of tin salts when using stannous chloride (SnCl₂) for the reduction of nitroarenes to anilines.

Introduction: The Challenge of Tin Salts in Nitro Reductions

The reduction of aromatic nitro compounds is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Stannous chloride (tin(II) chloride) is a widely used reagent for this purpose due to its mildness, good chemoselectivity, and cost-effectiveness.[1][2] However, the convenience of the reaction is often overshadowed by a difficult workup. Upon neutralization of the acidic reaction mixture, tin hydroxides and oxides precipitate, often as a gelatinous solid that can trap the desired amine product, complicate phase separations, and make filtration a time-consuming and inefficient process. This guide provides a detailed exploration of the underlying chemistry and offers robust, field-proven strategies to overcome these workup challenges.

Understanding the Chemistry of Tin Salt Precipitation

The core of the problem lies in the amphoteric nature of tin hydroxides. In the acidic medium of the reduction, tin is present as soluble Sn²⁺ and, upon oxidation, Sn⁴⁺ ions. During workup, as the pH is raised with a base (e.g., NaOH, NaHCO₃), insoluble tin(II) and tin(IV) hydroxides are formed.

  • Sn²⁺ + 2OH⁻ → Sn(OH)₂(s) (white precipitate)

  • Sn⁴⁺ + 4OH⁻ → Sn(OH)₄(s) (gelatinous white precipitate)

A common mistake is to adjust the pH to a neutral or slightly basic range (pH 7-9), which maximizes the precipitation of these hydroxides.[3] The key to a successful workup is to exploit the amphoteric character of these precipitates, which allows them to redissolve at a sufficiently high pH to form soluble stannites and stannates.[4]

  • Sn(OH)₂(s) + 2OH⁻ → [Sn(OH)₄]²⁻(aq) (soluble stannite)

  • Sn(OH)₄(s) + 2OH⁻ → [Sn(OH)₆]²⁻(aq) (soluble stannate)

This chemical behavior is the foundation for the troubleshooting strategies outlined below.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of SnCl₂-mediated nitro reductions in a question-and-answer format.

Q1: I've neutralized my reaction to pH 8 with sodium bicarbonate, and a thick, unfilterable white precipitate has formed. What should I do?

This is the most frequent problem. At pH 8, you are at the point of maximum tin hydroxide precipitation.

Solution: Instead of trying to filter this intractable solid, you should aim to dissolve it. Add a concentrated solution of a strong base, such as 10M sodium hydroxide (NaOH), portion-wise with vigorous stirring.[4] Monitor the pH of the aqueous layer. As the pH rises above 12, you should observe the white precipitate redissolving to give a clearer solution.[5] This is due to the formation of soluble stannite and stannate complexes. Once the solution is clear, or at least significantly less turbid, you can proceed with the extraction of your product.

dot

G cluster_0 Workup pH Adjustment Acidic_Mixture Reaction Mixture (pH < 1) Soluble Sn²⁺/Sn⁴⁺ Neutralization Add Base (e.g., NaHCO₃) Acidic_Mixture->Neutralization Precipitate Thick Precipitate (pH 7-10) Insoluble Sn(OH)₂/Sn(OH)₄ Neutralization->Precipitate Problematic Path Strong_Base Add Strong Base (e.g., conc. NaOH) Precipitate->Strong_Base Soluble_Tin Clear Solution (pH > 12) Soluble [Sn(OH)₄]²⁻/[Sn(OH)₆]²⁻ Strong_Base->Soluble_Tin Solution Path Extraction Product Extraction Soluble_Tin->Extraction G cluster_protocol Workup Protocol Flow Start Reaction Complete Dilute Dilute with Organic Solvent Start->Dilute Basify Basify to pH > 12 Dilute->Basify Check Clear Solution? Basify->Check Filter Filter through Celite® Check->Filter No (Emulsion/ Precipitate) Extract Separate Layers & Extract Check->Extract Yes Filter->Extract Wash Wash with Brine Extract->Wash Dry Dry & Concentrate Wash->Dry End Crude Amine Dry->End

Caption: Decision workflow for SnCl₂ reduction workup.

References

  • ISOFLEX. (n.d.). Tin (Sn). Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, September 17). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Retrieved from [Link]

  • Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(21), 7200–7201. [Link]

  • Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • ResearchGate. (2013, July 2). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? Retrieved from [Link]

  • Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US4552729A - Method for removing tin from sodium tungstate solution.
  • SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Reddit. (2025, February 20). Nitro reduction conditions. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2013). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 15(1), 142-145. [Link]

Sources

Troubleshooting

stability and degradation pathways of 5-Chloro-2-isopropoxyaniline

Technical Support Center: Stability, Handling, and Degradation of 5-Chloro-2-isopropoxyaniline Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability, Handling, and Degradation of 5-Chloro-2-isopropoxyaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7). This compound is a critical building block in the synthesis of advanced therapeutics, including glucocerebrosidase inhibitors acting as chemical chaperones for Gaucher disease[1]. Due to its electron-rich aromatic system and sterically hindered ether linkage, it requires precise handling to prevent batch degradation.

Chemical Overview & Critical Stability Metrics

To establish a baseline for your experimental workflows, refer to the quantitative stability thresholds summarized below. Deviating from these parameters is the primary cause of synthetic failure.

Table 1: Physicochemical Properties & Stability Thresholds

Property / MetricValue / ThresholdField-Proven Insight
CAS Number 937621-93-7Verify lot purity via LC-MS before use.
Molecular Weight 185.65 g/mol N/A
Storage Temperature 2–8°C (Refrigerated)Prevents thermal autoxidation.
Atmosphere Argon or NitrogenHigh sensitivity to atmospheric

.
Acidic Threshold Stable at pH > 3Cleavage of the ether occurs at pH < 2.
Solvent Compatibility EtOAc, THF, MeOHAvoid aged halogenated solvents (e.g.,

).

Mechanistic Degradation Pathways (The "Why")

Understanding the chemical causality behind degradation is essential for troubleshooting. 5-Chloro-2-isopropoxyaniline degrades primarily via two distinct pathways depending on the environmental stressor.

Pathway A: Oxidative Degradation (Autoxidation) The isopropoxy group strongly donates electron density into the aromatic ring via resonance, increasing the electron density at the amine nitrogen. This makes the molecule highly susceptible to autoxidation. Exposure to atmospheric oxygen or trace transition metals initiates a radical mechanism, oxidizing the primary amine to a nitroso intermediate. These intermediates rapidly condense with unreacted aniline molecules to form highly conjugated, dark-colored azo or azoxy dimers[2].

Pathway B: Acid-Catalyzed Ether Cleavage (Dealkylation) While the isopropyl group provides more steric bulk than a standard methoxy group, the ether linkage remains vulnerable to strong protic acids (e.g., HBr) or Lewis acids (e.g.,


). Protonation of the ether oxygen creates a superior leaving group. Subsequent unimolecular cleavage (driven by the stability of the secondary isopropyl carbocation) results in the loss of the isopropyl group, yielding 2-amino-4-chlorophenol[3].

Degradation A 5-Chloro-2-isopropoxyaniline (Intact) Oxi Oxidative Stress (O2, Light, Metals) A->Oxi Autoxidation Acid Acidic/Lewis Acid Stress (pH < 2, Heat) A->Acid Hydrolysis Deg1 Nitroso / Hydroxylamine Intermediates Oxi->Deg1 N-Oxidation Deg3 2-Amino-4-chlorophenol (Dealkylation Product) Acid->Deg3 Ether Cleavage (- Isopropyl Alcohol) Deg2 Azo / Azoxy Dimers (Dark Discoloration) Deg1->Deg2 Condensation

Mechanistic degradation pathways of 5-Chloro-2-isopropoxyaniline under oxidative and acidic stress.

Troubleshooting Guide & FAQs

Q1: My stock solution turned dark purple/brown overnight. Is the entire batch ruined? A: Not necessarily. The discoloration is a classic visual indicator of azo/azoxy dimer formation due to autoxidation[2]. Because these dimers are highly conjugated, even trace amounts (<1% molar ratio) can cause intense discoloration. The bulk of your material is likely still intact. You can recover it using the acid-base extraction protocol detailed in Section 4.

Q2: I am observing a secondary peak in my LC-MS with an [M-H]+ mass of 143 m/z after an acidic workup. What is this? A: This mass corresponds to 2-amino-4-chlorophenol, the direct product of ether cleavage. If your workup involves strong aqueous acids (pH < 2) or prolonged heating, the isopropoxy group undergoes dealkylation[3]. To prevent this, buffer your aqueous washes to a pH of 3–4, or switch to milder organic acids (like 10% citric acid) during extractions.

Q3: Why does the compound degrade faster when dissolved in halogenated solvents? A: Halogenated solvents (like chloroform or dichloromethane) slowly decompose upon light exposure to generate trace amounts of HCl and phosgene. The generated HCl acts as both a catalyst for ether cleavage and a promoter for oxidative degradation. Field Insight: Always use stabilized solvents or pass them through a plug of basic alumina immediately prior to dissolving your aniline.

Validated Experimental Protocols

Protocol A: Purification of Oxidized 5-Chloro-2-isopropoxyaniline

This protocol exploits the basicity of the primary amine to separate it from neutral azo dimers and acidic phenolic degradation products. It is designed as a self-validating system where phase transitions visually confirm the separation of impurities.

Step 1: Initial Dissolution & Base Wash

  • Dissolve the degraded stock (e.g., 5.0 g) in 50 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer with 25 mL of 1M NaOH. Causality: The NaOH wash deprotonates any 2-amino-4-chlorophenol (the ether cleavage product), pulling it into the aqueous layer while the target aniline and neutral azo dimers remain in the organic phase.

Step 2: Acidic Extraction

  • Extract the EtOAc layer with 1M HCl (3 x 20 mL). Causality: The HCl protonates the primary amine of 5-Chloro-2-isopropoxyaniline, forming a water-soluble ammonium salt. The highly conjugated, neutral azo dimers remain in the EtOAc layer. Validation Check: The EtOAc layer should retain the dark brown/purple color, while the combined aqueous HCl extracts should be relatively pale yellow. Discard the dark EtOAc layer.

Step 3: Basification & Recovery

  • Cool the combined aqueous extracts in an ice bath to 0°C.

  • Slowly add 2M NaOH dropwise until the pH reaches 10. Causality: The base neutralizes the ammonium salt, regenerating the free aniline. Because the free base is insoluble in water, it will immediately crash out as a cloudy suspension.

Step 4: Final Extraction & Isolation

  • Extract the basic aqueous layer with fresh EtOAc (2 x 30 mL).

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    Validation Check: Run a TLC (Hexanes:EtOAc 4:1). A single spot (
    
    
    
    ~0.4) under UV light confirms the complete removal of dimers.

Purification Start Degraded Stock (Dark/Impure) Step1 Dissolve in EtOAc Wash with 1M NaOH Start->Step1 Step2 Extract with 1M HCl (Amine to Aqueous) Step1->Step2 Step3 Discard Organic Layer (Neutral Impurities) Step2->Step3 Separation Step4 Basify Aqueous to pH 10 Extract with EtOAc Step2->Step4 Aqueous Phase Step5 Dry over Na2SO4 Concentrate in Vacuo Step4->Step5 End Purified Free Base (>98% Purity) Step5->End

Acid-base extraction workflow for purifying oxidized 5-Chloro-2-isopropoxyaniline stock.

Protocol B: Forced Degradation Study (Stability Validation)

To validate your analytical methods (e.g., HPLC), you must generate reference standards of the degradation products to ensure they resolve from the main peak.

  • Oxidative Stress: Dissolve 100 mg of 5-Chloro-2-isopropoxyaniline in 5 mL of methanol. Add 0.5 mL of 30%

    
    . Stir at room temperature for 24 hours. This quantitatively accelerates the formation of nitroso and azo species[2].
    
  • Acidic Stress: Dissolve 100 mg of the compound in 5 mL of 47% aqueous HBr. Reflux for 2 hours. This quantitatively cleaves the isopropoxy ether to yield 2-amino-4-chlorophenol[3].

  • Neutralization & Analysis: Neutralize both samples to pH 7 using saturated

    
    , extract with EtOAc, and inject into the LC-MS to establish retention times for the degradation peaks.
    

References

  • Title: N4-phenyl modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)
  • Source: nih.
  • Title: DEALKYLATION OF ETHERS. A REVIEW - Brindaban C.

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 5-Chloro-2-isopropoxyaniline Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific analytical challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific analytical challenges associated with separating positional isomers of halogenated alkoxyanilines.

Baseline separation of 5-Chloro-2-isopropoxyaniline isomers (e.g., 3-chloro vs. 5-chloro positional isomers) is notoriously difficult. These molecules possess a hydrophobic core, an electron-withdrawing chlorine atom, a sterically bulky isopropoxy group, and a basic primary amine. Because their partition coefficients (LogP) are nearly identical, standard Reversed-Phase HPLC (RP-HPLC) often results in co-elution and severe peak tailing.

The following guide provides field-proven, self-validating methodologies to troubleshoot and optimize your mobile phase for this specific class of compounds.

Method Development Workflow

Workflow A Start: 5-Chloro-2-isopropoxyaniline Isomer Mixture B Assess Analyte Properties (pKa ~4.0, Hydrophobic Core) A->B C Select Mobile Phase pH Strategy B->C D Low pH (2.5) Amine Protonated (-NH3+) C->D Acidic E High pH (8.7) Amine Neutral (-NH2) C->E Basic F Add Ion-Pairing or Crown Ether (18-Crown-6) D->F G Use End-Capped C18 (Suppress Silanols) E->G H Optimize Organic Modifier (MeOH vs ACN) F->H G->H I Baseline Resolution (Rs > 1.5) H->I

Caption: Workflow for HPLC mobile phase optimization of basic aniline isomers.

Frequently Asked Questions (FAQs)

Q1: Why do 5-Chloro-2-isopropoxyaniline isomers co-elute or exhibit severe peak tailing in standard water/acetonitrile gradients?

Causality & Mechanism: Peak tailing and co-elution in substituted anilines primarily stem from secondary interactions. The primary amine group of the aniline acts as a weak base. In an unbuffered or poorly buffered mobile phase, the amine becomes partially protonated. These resulting cations interact strongly with residual, unendcapped acidic silanol groups (Si-O⁻) on the silica-based C18 stationary phase via ion-exchange mechanisms, leading to asymmetric peaks and a complete loss of resolution[1]. Furthermore, because positional isomers share the same molecular weight and highly similar hydrophobicities, relying solely on hydrophobic partitioning (the primary mechanism of RP-HPLC) is insufficient for separation[1].

Q2: How should I adjust the mobile phase pH to improve isomer resolution?

Causality & Mechanism: The pH of your mobile phase dictates the ionization state of the aniline, fundamentally altering its retention mechanism. You must actively drive the equilibrium to one of two extremes:

  • Ion-Suppression (High pH): By raising the mobile phase pH to 8.5–9.0 (well above the pKa of the aniline), the amine group remains neutral. This maximizes hydrophobic retention and completely suppresses silanophilic interactions. Utilizing a phosphate buffer adjusted to pH 8.7 has been proven to effectively separate closely related chlorinated aromatic isomers[2].

  • Ion-Pairing (Low pH): Lowering the pH to 2.5 ensures the amine is fully protonated. While this normally exacerbates tailing, introducing an ion-pairing reagent (e.g., sodium pentanesulfonate) forms a neutral, hydrophobic complex with the analyte. This provides a distinct selectivity mechanism capable of resolving positional isomers based on slight differences in charge distribution[3].

Q3: Are there advanced mobile phase additives that specifically target positional isomers of substituted anilines?

Causality & Mechanism: Yes. When standard pH adjustments fail to yield a resolution (Rs) > 1.5, host-guest complexation is the most authoritative solution. Adding a crown ether, such as 18-crown-6, to an acidic mobile phase creates a secondary equilibrium. The 18-crown-6 cavity selectively encapsulates the protonated primary amine (-NH3+) via ion-dipole interactions and hydrogen bonding[4].

Because this complexation is highly sensitive to the steric environment around the amine group, positional isomers will exhibit drastically different association constants. For instance, an isomer with the bulky isopropoxy group in the ortho position will experience steric hindrance, preventing the crown ether from binding tightly. Conversely, a meta or para isomer will bind strongly, increasing its apparent hydrophobicity and retention time. This differential retention enhancement effectively pulls the isomers apart on the chromatogram[4].

Mechanism A Protonated Isomer (-NH3+) C Host-Guest Complex (Ion-Dipole) A->C B 18-Crown-6 Ether (Mobile Phase) B->C D High Steric Hindrance (e.g., ortho-isopropoxy) C->D E Low Steric Hindrance (e.g., meta/para) C->E F Weak Complexation (Elutes Early) D->F G Strong Complexation (Retained Longer) E->G

Caption: Mechanism of crown ether-mediated retention enhancement for positional isomer separation.

Troubleshooting Guide & Methodologies

Protocol: Systematic Mobile Phase Optimization for Isomer Separation

This step-by-step protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Initial Isocratic Screening & Silanol Assessment

  • Column: Highly end-capped C18 (e.g., 150 mm x 4.6 mm, 3 µm) to minimize baseline silanol activity.

  • Mobile Phase: 60:40 (v/v) Methanol / 20 mM Phosphate Buffer (pH 7.0).

  • Action: Inject the 5-Chloro-2-isopropoxyaniline isomer mixture at a flow rate of 1.0 mL/min. Calculate the asymmetry factor (As) at 10% peak height.

  • Validation Check: If As > 1.5, severe silanol interactions are occurring. The basic amine is interacting with the stationary phase. Proceed to Step 2.

Step 2: pH and Buffer Optimization (Ion-Suppression)

  • Action: Switch the aqueous buffer to 20 mM Disodium Hydrogen Phosphate, carefully adjusted to pH 8.7[2].

  • Rationale: This deprotonates the aniline, forcing it into a neutral state and eliminating secondary ion-exchange interactions.

  • Validation Check: Evaluate the resolution (Rs) between the critical isomer pair. If Rs > 1.5 and As < 1.2, the method is optimized. If Rs < 1.5, the hydrophobic difference between the isomers is too small for standard partitioning. Proceed to Step 3.

Step 3: Implementation of Host-Guest Additives (Steric Recognition)

  • Mobile Phase Preparation: Adjust the aqueous phase to pH 2.5 using Phosphoric acid to ensure the amine is fully protonated. Add 2.0 mM 18-crown-6 ether to the buffer[4]. Alternatively, for a purely electrostatic approach, add 5.0 mM Sodium Pentanesulfonate[5].

  • Organic Modifier: Switch the organic modifier from Methanol to Acetonitrile (e.g., 50:50 ACN/Buffer).

  • Rationale: Acetonitrile is an aprotic solvent and disrupts hydrogen bonding significantly less than methanol, thereby stabilizing the crown ether-amine complex[4].

  • Validation Check: Monitor the elution order. The isomer with the highest steric hindrance near the amine group will elute first due to a lower association constant with the crown ether. Ensure baseline resolution (Rs > 1.5) is achieved.

Quantitative Data Summary

The following table synthesizes representative optimization metrics for substituted chloroaniline isomers, demonstrating the causality of mobile phase modifications on chromatographic performance.

Table 1: Effect of Mobile Phase Conditions on Isomer Resolution and Peak Symmetry.

Mobile Phase CompositionpHAdditivePeak Asymmetry (As)Resolution (Rs)Primary Mechanism of Action
60% MeOH / 40% Water6.5None2.40.8Mixed-mode (hydrophobic + silanophilic tailing)
60% MeOH / 40% Buffer8.7None1.11.2Ion-suppression (neutral analyte partitioning)[2]
50% ACN / 50% Buffer2.55.0 mM Pentanesulfonate1.21.6Ion-pairing (hydrophobic complex formation)[5]
20% MeOH / 80% Buffer2.52.0 mM 18-Crown-61.02.8Host-guest complexation (steric recognition)[4]

References

  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Source: PubMed (nih.gov)
  • Source: ACS Publications (acs.org)
  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC method Source: Rasayan Journal of Chemistry URL
  • Source: Analyst (RSC Publishing)

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 5-Chloro-2-isopropoxyaniline synthesis routes

This guide provides a comparative analysis of synthesis routes for 5-Chloro-2-isopropoxyaniline (also known as 5-chloro-2-(1-methylethoxy)benzenamine), a critical intermediate in the synthesis of pharmaceutical agents an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of synthesis routes for 5-Chloro-2-isopropoxyaniline (also known as 5-chloro-2-(1-methylethoxy)benzenamine), a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals.

Executive Summary

The synthesis of 5-Chloro-2-isopropoxyaniline is dominated by two primary strategies:

  • Route A (Nucleophilic Aromatic Substitution): A scalable, two-step industrial standard starting from 2,5-dichloronitrobenzene. It offers high atom economy and throughput but requires careful handling of exothermic nitro-reduction steps.

  • Route B (Phenol Alkylation): A multi-step laboratory route starting from 2-amino-4-chlorophenol. It utilizes a protection-deprotection strategy to ensure regioselectivity but suffers from higher step counts and reagent costs.

Recommendation: Route A is the superior choice for process chemistry and manufacturing due to its directness and use of inexpensive commodity starting materials. Route B is reserved for cases where specific impurity profiles must be avoided or when starting from the aminophenol is obligatory.

Retrosynthetic Analysis

To understand the strategic disconnections, we visualize the breakdown of the target molecule.

Retrosynthesis Target 5-Chloro-2-isopropoxyaniline Inter_A 5-Chloro-2-isopropoxynitrobenzene Target->Inter_A Reduction Inter_B 2-Amino-4-chlorophenol Target->Inter_B O-Alkylation SM_A 2,5-Dichloronitrobenzene (Route A Start) Inter_A->SM_A SNAr (O-Alkylation) SM_B 4-Chloro-2-nitrophenol (Route B Precursor) Inter_B->SM_B Reduction

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Route A: The Nucleophilic Aromatic Substitution ( ) Pathway

This route leverages the strong electron-withdrawing nature of the nitro group to activate the ortho-chlorine atom in 2,5-dichloronitrobenzene towards nucleophilic attack.

Mechanism & Causality
  • Regioselectivity: In 2,5-dichloronitrobenzene, the chlorine at position 2 is ortho to the nitro group, while the chlorine at position 5 is meta. The nitro group stabilizes the Meisenheimer complex intermediate formed at the ortho position via resonance, making the C2-Cl bond significantly more labile than the C5-Cl bond.

  • Reduction: The subsequent reduction of the nitro group restores the aniline functionality.[1]

Experimental Protocol

Step 1: Synthesis of 5-Chloro-2-isopropoxynitrobenzene

  • Reagents: 2,5-Dichloronitrobenzene (1.0 eq), Isopropyl alcohol (Solvent/Reagent), Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu) (1.1 eq).

  • Procedure:

    • Charge a reaction vessel with isopropyl alcohol (5-10 volumes).

    • Add solid NaOH pellets or KOtBu at ambient temperature. Stir until dissolved to form the alkoxide in situ.

    • Slowly add 2,5-dichloronitrobenzene while maintaining temperature

      
       (Exothermic).
      
    • Heat the mixture to 50–60°C for 4–6 hours. Monitor by HPLC/TLC for disappearance of starting material.

    • Work-up: Cool to room temperature. Pour into ice water. The product will precipitate as a yellow solid. Filter, wash with water, and dry.[2][3][4]

    • Yield: 90–95%.

Step 2: Reduction to 5-Chloro-2-isopropoxyaniline

  • Reagents: Iron powder (3.0 eq), Ammonium Chloride (

    
    ) (catalytic), Ethanol/Water (3:1).
    
  • Procedure:

    • Suspend the nitro intermediate in Ethanol/Water.[5]

    • Add Iron powder and

      
      .
      
    • Heat to reflux (75–80°C ) for 2–4 hours.

    • Work-up: Hot filtration through Celite to remove iron oxides. Adjust pH to >9 with dilute NaOH. Extract with Ethyl Acetate or Dichloromethane.[1]

    • Concentrate organic layers to yield the crude aniline as a dark oil or low-melting solid.

    • Yield: 85–92%.

RouteA_Workflow Start 2,5-Dichloronitrobenzene Step1 SNAr Reaction (iPrOH / NaOH / 60°C) Start->Step1 Inter Intermediate: 5-Chloro-2-isopropoxynitrobenzene Step1->Inter Step2 Béchamp Reduction (Fe / NH4Cl / Reflux) Inter->Step2 End Product: 5-Chloro-2-isopropoxyaniline Step2->End

Figure 2: Workflow for the industrial SNAr route.

Route B: The Selective Phenol Alkylation Pathway

Direct alkylation of 2-amino-4-chlorophenol often leads to mixtures of N-alkylated and O-alkylated products. To ensure high purity, a protection-deprotection strategy is employed.

Mechanism & Causality
  • Protection: Condensing the amine with benzaldehyde forms a Schiff base (imine), sterically and electronically deactivating the nitrogen toward alkylation.[6]

  • Williamson Ether Synthesis: The phenoxide anion, generated by a base, attacks the isopropyl halide.

  • Hydrolysis: Acidic conditions cleave the imine, regenerating the free amine.

Experimental Protocol

Step 1: Protection (Imine Formation) [6]

  • Reagents: 2-Amino-4-chlorophenol, Benzaldehyde, Methanol.

  • Procedure: Stir equimolar amounts in methanol at RT for 2 hours. The yellow imine precipitates.[4] Filter and dry.[1][4][7]

Step 2: O-Alkylation

  • Reagents: Protected Imine, Isopropyl Bromide (1.2 eq), Potassium Carbonate (

    
    ) (2.0 eq), DMF.
    
  • Procedure:

    • Dissolve imine in DMF. Add

      
      .
      
    • Add Isopropyl bromide dropwise.

    • Heat to 80°C for 6–8 hours.

    • Pour into water to precipitate the O-alkylated intermediate.

Step 3: Deprotection

  • Reagents: 2M HCl, Ethanol.

  • Procedure: Reflux the intermediate in ethanolic HCl for 1 hour. Neutralize with NaOH and extract.

RouteB_Workflow Start 2-Amino-4-chlorophenol Step1 Protection (Benzaldehyde / MeOH) Start->Step1 Inter1 Schiff Base Intermediate Step1->Inter1 Step2 O-Alkylation (iPr-Br / K2CO3 / DMF) Inter1->Step2 Step3 Deprotection (HCl / Hydrolysis) Step2->Step3 End Product: 5-Chloro-2-isopropoxyaniline Step3->End

Figure 3: Workflow for the selective phenol alkylation route.

Comparative Metrics

MetricRoute A (

)
Route B (Phenol Alkylation)
Overall Yield 80 – 88% 60 – 70%
Step Count 2 Steps3 Steps (with protection)
Atom Economy HighLow (Loss of protection group)
Raw Material Cost Low (2,5-DCNB is a commodity)High (Aminophenol is costly)
Scalability Excellent (Kiloton scale proven)Moderate (Solvent intensive)
Safety Profile Caution: Nitro compounds are energetic.Caution: Alkyl halides are potential genotoxins.
Impurity Profile Trace azo/azoxy compounds.Residual benzaldehyde; N-alkyl impurities.

Troubleshooting & Optimization

  • Impurity Control in Route A:

    • Issue: Formation of 2,5-diisopropoxynitrobenzene (bis-substitution).

    • Solution: Control temperature strictly

      
       and avoid large excesses of alkoxide. The C5-Cl bond is much less reactive, so this impurity is usually minimal (<1%) if conditions are controlled.
      
  • Safety in Route A (Reduction):

    • Issue: Exotherm during iron reduction.

    • Solution: Add iron powder in portions. Ensure efficient reflux condensation.

  • Selectivity in Route B:

    • Issue: Incomplete hydrolysis of the imine.

    • Solution: Ensure pH < 2 during the hydrolysis step and extend reaction time if TLC shows the yellow imine spot persists.

References

  • BenchChem. (2025).[1][6][8] Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. Retrieved from

  • Google Patents. (2010). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline. Retrieved from

  • PrepChem. (2024). Preparation of 2-amino-4-chlorophenol. Retrieved from

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, (ix), 293-299. Retrieved from

  • PubChem. (2024). 2,5-Dichloronitrobenzene Data Sheet. Retrieved from

Sources

Comparative

Introduction: The Aniline Scaffold - A Double-Edged Sword in Medicinal Chemistry

An In-Depth Comparative Guide to 5-Chloro-2-isopropoxyaniline and Other Substituted Anilines in Modern Drug Design Aniline and its derivatives are cornerstones of medicinal chemistry, prized for their synthetic versatili...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 5-Chloro-2-isopropoxyaniline and Other Substituted Anilines in Modern Drug Design

Aniline and its derivatives are cornerstones of medicinal chemistry, prized for their synthetic versatility and their ability to form crucial interactions with a multitude of biological targets.[1] This "privileged scaffold" is a recurring motif in countless approved drugs and clinical candidates, particularly in the realm of kinase inhibitors where the aniline nitrogen often forms a key hydrogen bond with the hinge region of the enzyme's ATP-binding pocket.[1][2]

However, the utility of the aniline moiety is tempered by significant challenges, primarily related to its metabolic fate.[3][4] The aniline ring is susceptible to cytochrome P450 (CYP450)-mediated oxidation, which can lead to the formation of highly reactive, electrophilic species like quinone-imines.[5] These reactive metabolites can covalently bind to proteins, leading to idiosyncratic adverse drug reactions (IADRs), drug-drug interactions, and overall toxicity, which are major causes of late-stage drug candidate failure.[5][6][7]

This guide provides a comparative analysis of 5-Chloro-2-isopropoxyaniline , a strategically substituted aniline, against other common aniline derivatives and bioisosteric replacements. We will explore how specific substitutions can mitigate the inherent liabilities of the aniline core, thereby enhancing the therapeutic potential of drug candidates. This analysis is grounded in structure-activity relationships (SAR), metabolic stability data, and established experimental protocols to provide researchers with actionable insights.

Spotlight on 5-Chloro-2-isopropoxyaniline: A Profile of Strategic Design

5-Chloro-2-isopropoxyaniline (also known as 5-Chloro-2-isopropylaniline) is a key building block in the synthesis of numerous biologically active molecules, particularly potent kinase inhibitors.[8] Its structure is a prime example of how deliberate substitution can optimize a pharmacophore's properties.

  • The Role of the ortho-Isopropoxy Group: The bulky isopropyl group positioned ortho to the amine provides significant steric hindrance. This steric shield can physically obstruct the approach of metabolic enzymes, thereby reducing the rate of N-oxidation and N-acetylation, two common metabolic pathways for anilines.[9] This directly enhances the compound's metabolic stability.

  • The Role of the meta-Chloro Group: The chlorine atom is an electron-withdrawing group that modulates the electronic properties of the aniline ring, influencing its basicity (pKa) and reactivity.[10] Furthermore, its placement at the 5-position effectively blocks a potential site for aromatic hydroxylation, another major metabolic route. The introduction of halogen atoms like chlorine is a well-established strategy to curtail arene hydroxylation and improve metabolic half-life.[11][12]

The combination of these two substituents creates a molecule with enhanced lipophilicity and improved metabolic stability compared to unsubstituted aniline, making it a valuable intermediate for developing inhibitors against targets like c-Src, Abl, ALK, and EGFR.[8]

SAR_Logic cluster_0 Aniline Scaffold Optimization cluster_1 Strategies cluster_2 Substitution Examples cluster_3 Replacement Examples Aniline Aniline Core (Versatile but Metabolically Labile) Mitigation Address Metabolic Liabilities (e.g., Reactive Metabolites, Poor PK) Aniline->Mitigation Challenge Substitution Strategy 1: Ring Substitution Mitigation->Substitution Replacement Strategy 2: Bioisosteric Replacement Mitigation->Replacement Focus 5-Chloro-2-isopropoxyaniline (Steric + Electronic Shielding) Substitution->Focus This Guide's Focus Halogen Simple Halo-Anilines (Electronic Modulation, Site Blocking) Substitution->Halogen Alkoxy Simple Alkoxy-Anilines (Electronic Modulation, H-Bonding) Substitution->Alkoxy BCP Bicyclo[1.1.1]pentylamines (BCPAs) (Saturated, Non-Aromatic Mimic) Replacement->BCP

Caption: Logic diagram for aniline scaffold optimization strategies.

Comparative Analysis with Alternative Scaffolds

The true value of 5-Chloro-2-isopropoxyaniline is best understood by comparing it to other substituted anilines and alternative scaffolds used in drug design.

Simple Halogenated Anilines (e.g., 4-Chloroaniline, 3-Chloro-4-fluoroaniline)

Simple halogenated anilines are ubiquitous in drug discovery.[13]

  • Performance Profile: A single halogen like chlorine or fluorine can effectively block one site of metabolism and modulate the ring's electronics.[11] For example, 4-(3-Chloro-4-fluorophenyl)aniline is a key building block for inhibitors of VEGFR and EGFR.[13] However, without steric hindrance around the amino group, these anilines remain susceptible to N-oxidation and conjugation. The in vivo metabolism of 4-chloroaniline, for instance, is dominated by N-acetylation.[14]

  • Comparison Verdict: While effective for basic metabolic "site-blocking," simple halo-anilines do not offer the same level of protection to the critical amine functionality as the ortho-isopropoxy group in our lead compound. 5-Chloro-2-isopropoxyaniline provides a more robust, dual-action approach by combining electronic modulation and steric shielding.

Simple Alkoxy Anilines (e.g., 4-Methoxyaniline)

Alkoxy groups are often used to introduce hydrogen bond acceptors and modulate solubility.

  • Performance Profile: The primary metabolic liability for simple alkoxy anilines is O-dealkylation, which can generate a phenolic metabolite that undergoes further conjugation. While the methoxy group is electron-donating, it provides minimal steric bulk.

  • Comparison Verdict: The isopropoxy group in 5-Chloro-2-isopropoxyaniline is sterically bulkier than a methoxy group, potentially offering slightly greater resistance to O-dealkylation. More importantly, the combination of the alkoxy group with a strategically placed chlorine atom provides a more comprehensive metabolic protection strategy than an alkoxy group alone.

Saturated Bioisosteres (e.g., Bicyclo[1.1.1]pentylamines - BCPAs)

Bioisosterism, or the replacement of a functional group with another that has similar properties, is a powerful strategy to overcome the fundamental liabilities of the aniline ring.[15]

  • Performance Profile: Saturated, non-planar scaffolds like BCPAs are designed to mimic the 3D shape and vector of an aniline while completely removing the aromatic ring.[16] This eliminates the possibility of forming reactive quinone-imine metabolites and generally leads to significant improvements in metabolic stability and other pharmacokinetic properties.[5][7][17]

  • Comparison Verdict: BCPAs represent a more radical, and often more effective, solution to the "aniline problem." However, their synthesis can be more complex and costly than that of a substituted aniline.[5] Therefore, 5-Chloro-2-isopropoxyaniline represents an optimal intermediate solution: it leverages the well-understood and synthetically accessible aniline chemistry while incorporating features that confer a significant degree of metabolic stability, making it a highly practical choice for many drug discovery programs.

Data Summary: Comparative Properties

Feature5-Chloro-2-isopropoxyanilineSimple Halo-Anilines (e.g., 4-Chloroaniline)Simple Alkoxy-Anilines (e.g., 4-Methoxyaniline)Saturated Bioisosteres (e.g., BCPA)
Primary Substituents ortho-Isopropoxy, meta-ChloroHalogen (Cl, F) at various positionsAlkoxy (e.g., Methoxy)Saturated carbocycle
Key Physicochemical Influence Steric hindrance & electronic modulationPrimarily electronic modulationElectronic modulation, H-bond acceptor3D geometry, increased Fsp3
Metabolic Advantage Hinders N-oxidation/acetylation; blocks ring hydroxylationBlocks one site of ring hydroxylationCan modulate electronicsEliminates aromatic oxidation pathways
Potential Metabolic Liability O-dealkylation (though hindered)N-oxidation, N-acetylation, other ring positionsO-dealkylation, N-oxidationGenerally very stable
Synthetic Accessibility Readily accessible via multi-step synthesis[18][19]HighHighMore complex, specialized methods[16]
Primary Application Kinase Inhibitors (c-Src, Abl, ALK, EGFR)[8]Kinase Inhibitors (VEGFR, EGFR)[13]Various, often as H-bond acceptorsBroad, direct aniline replacement[16]

Experimental Protocols

To empirically validate the performance of these different aniline derivatives, standardized assays are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantifies the potency of a compound by measuring its ability to inhibit the phosphorylation of a substrate by a target kinase.

  • Objective: To determine the IC₅₀ (the concentration required to inhibit 50% of kinase activity) of aniline-derived compounds.

  • Methodology:

    • Reagent Preparation: Prepare solutions of recombinant human kinase (e.g., EGFR), a biotinylated substrate peptide, and ATP in a suitable kinase buffer.

    • Compound Dilution: Create a serial dilution of the test compounds (e.g., starting from 10 µM) in DMSO, then further dilute in the assay buffer.

    • Kinase Reaction: In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

    • Initiation: Initiate the phosphorylation reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and add a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

    • Measurement: After another incubation period, read the plate on a time-resolved fluorescence reader. The ratio of the two fluorescence signals is proportional to the amount of phosphorylated substrate.[20]

    • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol 2: Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP450 enzymes.

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a compound.

  • Methodology:

    • Preparation: Prepare a reaction mixture containing pooled human liver microsomes (HLM) and a buffer solution in a 96-well plate. Pre-warm the mixture to 37°C.

    • Compound Addition: Add the test compound (at a final concentration of, e.g., 1 µM) to the microsome-containing wells.

    • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., cold acetonitrile containing an internal standard).

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life is calculated as t₁/₂ = 0.693 / k.

G cluster_0 Primary Metabolic Pathways cluster_1 5-Chloro-2-isopropoxyaniline cluster_2 Predicted Outcome start Unsubstituted Aniline path1 N-Oxidation Reactive Hydroxylamine start->path1 path2 Ring Hydroxylation Phenolic Metabolite start->path2 path3 N-Acetylation Acetylated Metabolite start->path3 outcome1 Hindered path1->outcome1 outcome2 Blocked path2->outcome2 outcome3 Hindered path3->outcome3 focus_mol NH2 Isopropoxy (ortho) Chloro (meta) focus_mol:iso->outcome1 Steric Shield focus_mol:cl->outcome2 Site Block focus_mol:iso->outcome3 Steric Shield outcome4 Potential Minor Pathway: O-Dealkylation focus_mol:iso->outcome4

Caption: Predicted metabolic pathways of anilines and the mitigating role of substitutions.

Conclusion

The aniline scaffold, while powerful, presents a classic risk-reward scenario in drug design. Unmodified, its metabolic liabilities can terminate an otherwise promising drug candidate. However, strategic substitution offers a robust and synthetically accessible path to mitigating these risks.

5-Chloro-2-isopropoxyaniline stands out as an exemplary building block. The dual-action of its ortho-isopropoxy and meta-chloro groups provides both steric and electronic protection, significantly enhancing metabolic stability compared to simpler substituted anilines. While advanced bioisosteric replacements like BCPAs offer a more complete solution by removing the aromatic ring entirely, they come with increased synthetic complexity. For many projects, the balanced, optimized profile of 5-Chloro-2-isopropoxyaniline represents the most efficient and effective path forward, enabling the development of safer and more durable therapeutic agents.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ResearchGate. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC. [Link]

  • Cresset Blog: Aniline replacement in drug-like compounds - BioPartner UK. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed. [Link]

  • Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors - PubMed. [Link]

  • Structure±metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - Taylor & Francis. [Link]

  • Structure Activity Relationships - Drug Design Org. [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC. [Link]

  • Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed. [Link]

  • Aniline replacement in drug-like compounds - Cresset Group. [Link]

  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent - ResearchGate. [Link]

  • Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development - IFTM University. [Link]

  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Request PDF - ResearchGate. [Link]

  • CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google P
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. [Link]

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - Frontiers. [Link]

  • Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes) - PubMed. [Link]

Sources

Validation

spectroscopic differentiation of 5-Chloro-2-isopropoxyaniline isomers

Publish Comparison Guide: Spectroscopic Differentiation of 5-Chloro-2-isopropoxyaniline Isomers Executive Summary 5-Chloro-2-isopropoxyaniline (CAS: 73578-43-1 / 937621-93-7) is a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Differentiation of 5-Chloro-2-isopropoxyaniline Isomers

Executive Summary

5-Chloro-2-isopropoxyaniline (CAS: 73578-43-1 / 937621-93-7) is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of receptor modulators and kinase inhibitors. During its synthesis—typically via the alkylation of chloronitrophenols or the chlorination of 2-isopropoxyaniline—regioisomeric by-products and alkyl-chain impurities can form.

Differentiation of the target 5-chloro isomer from the likely 4-chloro and 3-chloro regioisomers is challenging due to their identical molecular weight (m/z 185.06) and similar polarity. This guide outlines a definitive spectroscopic strategy, prioritizing Nuclear Overhauser Effect (NOE) NMR as the primary self-validating protocol for structural confirmation.

The Isomer Landscape

Before initiating analysis, it is essential to define the structural topology of the target and its most probable impurities.

CompoundStructure DescriptionSubstitution PatternOrigin Risk
Target: 5-Chloro-2-isopropoxyaniline Cl at C5, OiPr at C2, NH₂ at C11,2,5-TrisubstitutedDesired Product
Isomer A: 4-Chloro-2-isopropoxyaniline Cl at C4, OiPr at C2, NH₂ at C11,2,4-TrisubstitutedNon-selective chlorination
Isomer B: 3-Chloro-2-isopropoxyaniline Cl at C3, OiPr at C2, NH₂ at C11,2,3-TrisubstitutedSterically crowded / Rare
Isomer C: 5-Chloro-2-n-propoxyaniline Isomer of the alkyl chain (n-Pr vs i-Pr)1,2,5-TrisubstitutedImpure alkylating agent

NMR Spectroscopy: The Definitive Differentiation Protocol

Mass spectrometry cannot distinguish regioisomers (identical mass). 1H NMR is the gold standard, but standard 1D spectra can be ambiguous because both the target and the 4-chloro isomer exhibit similar "1,2,4-type" aromatic substitution patterns (one isolated proton, two coupled protons).

The "Smoking Gun" Protocol: NOE Difference Spectroscopy To definitively distinguish the target from the 4-chloro isomer, you must determine which aromatic proton is spatially close to the isopropoxy group.

  • Target (5-Cl): The proton ortho to the isopropoxy group (H3) is vicinally coupled to H4 (

    
     Hz).
    
  • Isomer A (4-Cl): The proton ortho to the isopropoxy group (H3) is an isolated singlet (blocked by Cl at C4).

Comparative 1H NMR Data (CDCl₃, 400 MHz)
Proton PositionTarget: 5-Chloro-2-isopropoxyaniline Impurity: 4-Chloro-2-isopropoxyaniline Differentiation Logic
Alkyl -CH< Septet, ~4.5 ppmSeptet, ~4.5 ppmIndistinguishable.
Alkyl -CH₃ Doublet, ~1.3 ppmDoublet, ~1.3 ppmIndistinguishable.
Aromatic H3 Doublet (

Hz)
Singlet (Broad/fine splitting)CRITICAL: In Target, H3 couples to H4. In Impurity, H3 is isolated by Cl.
Aromatic H4 Doublet of Doublets (

Hz)
N/A (Cl substituted)Target H4 couples to H3 (ortho) and H6 (meta).
Aromatic H5 N/A (Cl substituted)Doublet (

Hz)
Impurity H5 couples to H6.
Aromatic H6 Doublet (

Hz)
Doublet of Doublets Target H6 is meta to H4. Impurity H6 is ortho to H5.
Self-Validating Workflow (NOE)
  • Irradiate the Isopropoxy methine septet (~4.5 ppm).

  • Observe the aromatic region for NOE enhancement.

    • If the Doublet (H3) is enhanced

      
      Target Confirmed .
      
    • If the Singlet (H3) is enhanced

      
      4-Chloro Isomer Confirmed .
      

NMR_Logic Start Unknown Sample (1H NMR Spectrum) CheckAlkyl Check Alkyl Region (1.0 - 5.0 ppm) Start->CheckAlkyl Decision1 Isopropyl (Septet + Doublet) or n-Propyl (Triplet + Multiplet)? CheckAlkyl->Decision1 CheckArom Check Aromatic Region (6.5 - 7.5 ppm) AnalyzeArom Analyze Aromatic Splitting CheckArom->AnalyzeArom Decision1->CheckArom Isopropyl Pattern IsomerC Isomer C Identified (5-Chloro-2-n-propoxyaniline) Decision1->IsomerC n-Propyl Pattern Decision2 Identify Proton with NOE to Isopropyl Group AnalyzeArom->Decision2 Target Target Confirmed (NOE on Doublet) Decision2->Target Doublet Enhanced IsomerA Isomer A (4-Cl) Confirmed (NOE on Singlet) Decision2->IsomerA Singlet Enhanced

Figure 1: Decision tree for the .

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ to prevent solvent peak overlap with the NH₂ signal and to sharpen coupling patterns.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration).
      
    • Scans: 16 (1H), 1024 (13C).

    • NOE Experiment: 1D NOE difference or 2D NOESY (mixing time 500 ms).

Protocol B: GC-MS Method for Impurity Profiling

While NMR confirms structure, GC-MS is superior for quantifying low-level isomeric impurities (0.1–1.0%).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Differentiation:

    • The 4-Chloro isomer typically elutes after the 5-Chloro target due to a higher boiling point (para-chloro substitution often increases lattice energy/boiling point relative to meta-chloro).

    • n-Propyl isomer will elute later than the isopropyl target (increased molecular weight/Van der Waals forces).

IR Spectroscopy Insights

FT-IR can serve as a secondary confirmation tool, specifically in the "fingerprint" region for Out-of-Plane (OOP) C-H bending.

  • Target (1,2,5-Trisubstituted): Two adjacent hydrogens (H3, H4) and one isolated hydrogen (H6).

    • Look for strong band at 800–860 cm⁻¹ (2 adjacent H).

    • Look for medium band at 860–900 cm⁻¹ (1 isolated H).

  • Isomer A (1,2,4-Trisubstituted): Two adjacent hydrogens (H5, H6) and one isolated hydrogen (H3).

    • Note: While the pattern types are similar, the exact wavenumbers will shift due to the electronic difference of Cl vs H at the varying positions. The NMR NOE method remains the primary differentiator.

References

  • BenchChem. (2025).[1] Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide. Retrieved from

  • ChemicalBook. (n.d.). 4-Chloroaniline 1H NMR Spectrum & Properties. Retrieved from

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds: Infrared Spectroscopy. Organic Chemistry, 10th Edition. Retrieved from

  • PubChemLite. (2025). 2-chloro-4-isopropoxyaniline Compound Summary. Retrieved from

  • Reich, H. J. (2020).[2] NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[2] Retrieved from

Sources

Comparative

Comprehensive Comparative Guide: Validation of 5-Chloro-2-isopropoxyaniline Purity via RP-HPLC

Executive Summary 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) is a highly specialized chemical intermediate critical to modern drug discovery. Its unique structural motif—an aromatic ring balancing an electron-withdr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) is a highly specialized chemical intermediate critical to modern drug discovery. Its unique structural motif—an aromatic ring balancing an electron-withdrawing chlorine atom and an electron-donating isopropoxy group—makes it an essential building block in the synthesis of glucocerebrosidase inhibitors for Gaucher Disease[1] and pyrazolone-based anti-tumor agents targeting the TIP48/TIP49 complex[2][3].

However, the performance of this intermediate in downstream cross-coupling reactions is heavily dependent on its purity. This guide objectively compares a High-Purity Grade (>99.5%) against a Standard Commercial Grade (~95%) , and outlines a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology based on ICH Q2(R2) guidelines[4][5] to accurately quantify critical impurities.

The Comparison: High-Purity vs. Standard Grade

When sourcing or synthesizing 5-Chloro-2-isopropoxyaniline, the choice of grade directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

The Causality of Impurities

Standard commercial grades often utilize non-selective alkylation routes, leading to two critical classes of impurities:

  • Regioisomers (e.g., 4-Chloro-2-isopropoxyaniline): Formed due to poor regiocontrol during synthesis. Because regioisomers share identical molecular weights and nearly identical pKa values, they cannot be easily removed via standard crystallization. If carried forward, they generate parallel side-products that are nearly impossible to separate from the final API.

  • Unreacted Precursors (e.g., 5-Chloro-2-aminophenol): Incomplete isopropylation leaves free phenolic groups. In downstream Buchwald-Hartwig aminations, these aminophenols act as bidentate ligands, chelating palladium catalysts to form stable, inactive complexes that stall the cross-coupling cycle.

By utilizing a High-Purity Grade synthesized via optimized catalytic routes, researchers eliminate catalyst poisoning and ensure predictable stoichiometry.

Analytical Strategy: Comparing RP-HPLC Method Alternatives

To validate the purity of 5-Chloro-2-isopropoxyaniline, the analytical method itself must be rigorously selected. We compared two RP-HPLC column chemistries to determine the optimal approach for resolving the target compound from its structurally similar impurities.

  • Alternative A: Conventional C18 Column

    • Mechanism: Relies entirely on hydrophobic dispersion forces.

    • Result: Fails to achieve baseline resolution between 5-chloro-2-isopropoxyaniline and its 4-chloro regioisomer due to their identical hydrophobicity and spatial footprint.

  • Alternative B: Phenyl-Hexyl Column (The Optimized Standard)

    • Mechanism: Leverages

      
       interactions and dipole-dipole forces. The electron-withdrawing chlorine and electron-donating isopropoxy group create a distinct electrostatic dipole across the aromatic ring. The Phenyl-Hexyl stationary phase interacts differentially with the specific dipole moment of each regioisomer.
      
    • Result: Achieves baseline resolution (

      
      ), allowing for accurate ICH Q2(R2) compliant quantification[5].
      
Visualizing the Validation Logic

G Start 5-Chloro-2-isopropoxyaniline Analytical Method Selection C18 Alternative A: C18 Column (Hydrophobic Dispersion) Start->C18 PhHex Alternative B: Phenyl-Hexyl Column (π-π & Dipole Interactions) Start->PhHex ResFail Failed Validation Rs < 1.5 for Regioisomers C18->ResFail ResPass Successful Validation Rs > 2.0 for Critical Pairs PhHex->ResPass Val ICH Q2(R2) Self-Validating Protocol (Specificity, Linearity, Precision) ResPass->Val

Logical workflow comparing RP-HPLC column chemistries for ICH Q2(R2) method validation.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . The protocol includes built-in System Suitability Testing (SST) gates; if the system fails these criteria, the run is automatically invalidated, preventing the reporting of false purity data[4].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0.

    • Causality: The aniline group has a pKa of ~4.5. Maintaining the pH at 6.0 ensures the molecule remains in its neutral, unprotonated state, maximizing retention and

      
       interactions with the stationary phase.
      
  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Sample Concentration: 1.0 mg/mL (accurately weighed to ensure linear detector response).

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 10% B to 80% B over 15 minutes, hold for 3 minutes, return to 10% B.

  • Detection: UV at 254 nm.

Step 4: System Suitability Testing (The Self-Validating Gate)

Execute the following sequence before analyzing unknown batches:

  • Blank Injection (Diluent): Verifies a stable baseline and absence of carryover.

  • Resolution Mix Injection: A spiked sample containing 5-Chloro-2-isopropoxyaniline and 4-Chloro-2-isopropoxyaniline.

    • Acceptance Criterion: Resolution (

      
      ) must be 
      
      
      
      2.0.
  • Precision Standard (5 Replicates):

    • Acceptance Criterion: Relative Standard Deviation (RSD) of the main peak area must be

      
       2.0%, and Tailing Factor (
      
      
      
      ) must be
      
      
      1.5.

Quantitative Data Presentation

Table 1: Chromatographic Performance Comparison (Method Alternatives)

Demonstrating the analytical superiority of the Phenyl-Hexyl column for this specific molecular structure.

ParameterAlternative A: C18 ColumnAlternative B: Phenyl-HexylCausality / Mechanism
Retention Time 4.2 min5.8 minEnhanced retention due to

stacking.
Resolution (

)
1.2 (Fails ICH criteria)2.8 (Passes ICH criteria)Exploitation of dipole-dipole differences between regioisomers.
Peak Tailing (

)
1.81.1 Reduced secondary interactions with residual silanols.
Table 2: Purity Assessment (Product Alternatives)

Results obtained using the validated Phenyl-Hexyl RP-HPLC method.

MetricHigh-Purity GradeStandard Commercial GradeDownstream Impact
Assay Purity (HPLC) > 99.8% ~ 95.2%Higher purity ensures predictable stoichiometry and higher API yield.
4-Chloro Regioisomer Not Detected2.1%Generates inseparable parallel impurities in the final drug substance.
5-Chloro-2-aminophenol < 0.05%1.5%Chelates and poisons Palladium catalysts in cross-coupling reactions.

Conclusion

The successful integration of 5-Chloro-2-isopropoxyaniline into complex pharmaceutical syntheses demands strict purity controls. As demonstrated, Standard Commercial Grades often harbor critical impurities that poison catalysts and generate inseparable side-products. By employing a High-Purity Grade and validating it through a self-validating, ICH Q2(R2) compliant RP-HPLC method utilizing a Phenyl-Hexyl column, researchers can confidently secure the integrity of their downstream drug development pipelines.

References

  • "ICH Q2 (R2) Validation of Analytical Procedures - MasterControl", mastercontrol.com.
  • "Validation of Analytical Procedures Q2(R2) - ICH", ich.org.
  • "937621-93-7|5-Chloro-2-isopropoxyaniline|BLD Pharm", bldpharm.com.
  • "WO2015125785A1 - Pyrazolone derivative having multiple substituents", google.com (Google Patents).
  • "N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition by Small Molecules with Potential as Chemical Chaperones for Gaucher Disease", nih.gov (PMC).

Sources

Validation

structure-activity relationship (SAR) studies of 5-Chloro-2-isopropoxyaniline analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-2-isopropoxyaniline Analogs Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the structure-ac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-2-isopropoxyaniline Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-Chloro-2-isopropoxyaniline, a critical scaffold in modern medicinal chemistry. As a key building block, its unique electronic and steric properties are leveraged for the development of potent and selective therapeutic agents, particularly in oncology.[1] We will delve into the rationale behind analog design, comparative biological data, and the experimental methodologies required for their evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.

The 5-Chloro-2-isopropoxyaniline Scaffold: A Privileged Core

The 5-Chloro-2-isopropoxyaniline moiety serves as a foundational structure in the design of various kinase inhibitors and other biologically active molecules.[1] Its utility stems from the specific contributions of each substituent:

  • Aniline Moiety : The primary amine provides a crucial vector for synthetic elaboration, allowing for the construction of larger, more complex molecules. It often acts as a key hydrogen bond donor or acceptor in interactions with biological targets.

  • Isopropoxy Group : Positioned ortho to the amine, this bulky group imparts significant steric influence. It can lock the conformation of the aniline, orienting other substituents for optimal binding with a target protein. Its lipophilic nature also contributes to the molecule's overall pharmacokinetic profile.

  • Chloro Group : Located at the 5-position (para to the isopropoxy group), the chlorine atom is an electron-withdrawing group that modulates the pKa of the aniline nitrogen. This electronic effect can be critical for tuning binding affinity and cell permeability.

The strategic combination of these features makes this scaffold a valuable starting point for developing targeted therapies.[1] Analogs are designed to systematically probe the chemical space around this core, aiming to enhance potency, improve selectivity against off-target proteins, and optimize drug-like properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).

Synthesis of the Core Scaffold and its Analogs

The synthesis of 5-Chloro-2-isopropoxyaniline is typically achieved through a reliable two-step process starting from a chloronitrobenzene precursor.[2] This general strategy allows for the introduction of various alkyl groups (in place of isopropyl) and can be adapted to different substitution patterns on the aromatic ring.

Visualizing the Synthetic Workflow

start 1,4-Dichloro-2-nitrobenzene intermediate 4-Chloro-1-isopropyl-2-nitrobenzene start->intermediate Friedel-Crafts Alkylation (Isopropylation) final 5-Chloro-2-isopropoxyaniline intermediate->final Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) SAR_Summary cluster_R1 R1 (Position 5) cluster_R2 R2 (Isopropoxy) cluster_R3 R3 (Amine Substitution) Core 5-Chloro-2-isopropoxyaniline Core R1 R2 R3 R1_H H Core:f1->R1_H Base R1_Me Methyl (Potency ↑) Core:f1->R1_Me Improves Binding R2_iPr Isopropyl (Optimal) Core:f2->R2_iPr Base R2_small Smaller Alkyl (Potency ↓) Core:f2->R2_small Reduces Selectivity R2_large Larger Alkyl (Steric Hindrance) Core:f2->R2_large Reduces Binding R3_H H Core:f3->R3_H Inactive (Building Block) R3_Pyrimidine Substituted Pyrimidine (High Potency) Core:f3->R3_Pyrimidine e.g., ALK Inhibitors R3_Quinazoline Substituted Quinazoline (Active) Core:f3->R3_Quinazoline e.g., mGlu5 Antagonists A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Add Kinase, Compound, and Substrate to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Add Detection Reagent D->E F Read Fluorescence E->F G Calculate IC50 F->G

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2-isopropoxyaniline proper disposal procedures

5-Chloro-2-isopropoxyaniline: Comprehensive Safety, Handling, and Disposal Protocol Executive Summary 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) is a halogenated aromatic amine utilized frequently as an organic buil...

Author: BenchChem Technical Support Team. Date: March 2026

5-Chloro-2-isopropoxyaniline: Comprehensive Safety, Handling, and Disposal Protocol

Executive Summary

5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) is a halogenated aromatic amine utilized frequently as an organic building block in pharmaceutical synthesis and drug development[1]. While highly valuable for constructing complex drug scaffolds, its structural moieties—a lipophilic chloro group and a reactive aniline core—present severe occupational and environmental hazards. This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling, segregation, and cradle-to-grave disposal of this compound, ensuring compliance with EPA/RCRA regulations and safeguarding laboratory personnel against insidious toxicological risks.

Physicochemical & Quantitative Hazard Profile

To design an effective disposal and handling plan, we must first quantify the operational parameters and hazards associated with the compound.

Parameter / HazardQuantitative Data / DescriptionOperational Implication
Chemical Name 5-Chloro-2-isopropoxyanilineTarget compound for tracking and disposal.
CAS Number 937621-93-7Required for SDS documentation and EPA manifesting[1].
Primary Toxicity Methemoglobinemia InducerMandates heavy-duty dermal and respiratory PPE[2].
Toxicity Onset Delayed (Up to 20 hours post-exposure)Requires prolonged clinical observation after accidental exposure[2].
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents.
Incineration Temp. 820°C – 1600°CHigh heat required to prevent dioxin/furan formation[3].
Combustion Byproducts HCl, NOx, CO, CO₂Incinerator must be equipped with alkaline gas scrubbers[3].

Mechanistic Toxicology: The Causality of Aniline Hazards

Understanding why a chemical is dangerous is the foundation of a robust safety culture. 5-Chloro-2-isopropoxyaniline is not merely an irritant; it is a systemic toxicant.

When absorbed through the skin or respiratory tract, the aniline core is metabolized by the hepatic cytochrome P450 system into a highly reactive N-hydroxylamine (phenylhydroxylamine) intermediate[4][5]. This active metabolite enters erythrocytes and initiates a destructive redox cycle. It oxidizes the ferrous iron (Fe²⁺) within hemoglobin into the ferric state (Fe³⁺), producing methemoglobin [6][7]. Because methemoglobin is incapable of binding and transporting oxygen, systemic exposure leads to functional anemia, severe tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse[2][7].

G Aniline 5-Chloro-2-isopropoxyaniline (Dermal/Inhalation) Liver Hepatic Cytochrome P450 (N-oxygenation) Aniline->Liver Metabolite Phenylhydroxylamine Metabolite Liver->Metabolite RBC Erythrocyte Entry (Redox Cycle) Metabolite->RBC Hemoglobin Hemoglobin (Fe2+) Oxidized to (Fe3+) RBC->Hemoglobin Hypoxia Methemoglobinemia (Tissue Hypoxia) Hemoglobin->Hypoxia

Fig 1: Hepatic metabolism of halogenated anilines leading to methemoglobinemia and tissue hypoxia.

Operational Safety & Handling Protocol

To prevent the metabolic cascade described above, strict engineering and administrative controls must be enforced during active research workflows.

Step 1: Engineering Controls Verification

  • Action: Conduct all weighing, transfer, and synthesis operations inside a certified chemical fume hood.

  • Causality: The fume hood must maintain a minimum face velocity of 80-100 feet per minute (fpm) to ensure any aerosolized particulates or vapors are pulled away from the operator's breathing zone, preventing inhalation-induced methemoglobinemia.

Step 2: Strategic PPE Selection

  • Action: Don heavy-duty butyl rubber or specialized nitrile gloves (minimum 8 mil thickness), a fully buttoned lab coat, and splash goggles.

  • Causality: Anilines are highly lipophilic (enhanced by the chloro and isopropoxy groups) and will rapidly permeate standard, thin latex examination gloves. Butyl rubber provides the necessary chemical resistance to prevent insidious dermal absorption[2].

Step 3: Closed-System Handling

  • Action: Use anti-static spatulas for dry powder transfers. If the compound is in solution, utilize closed-system transfer lines (e.g., cannula transfers) where possible.

  • Causality: Static discharge can aerosolize fine powders, bypassing standard localized ventilation and increasing the risk of respiratory exposure.

Waste Segregation & Disposal Plan

Because it contains both nitrogen and chlorine, the combustion of 5-Chloro-2-isopropoxyaniline yields nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[3]. Furthermore, incomplete combustion of halogenated aromatics can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, standard disposal methods are insufficient.

G Gen Waste Generation: Halogenated Aniline Seg Segregation: Halogenated Organic Waste Gen->Seg Comp Compatibility Check: Isolate from Acids/Oxidizers Seg->Comp Trans EPA/RCRA Transport: Licensed Carrier Comp->Trans Inc Thermal Destruction: Rotary Kiln (820°C - 1600°C) Trans->Inc Scrub Gas Scrubbing: Neutralize HCl & NOx Inc->Scrub

Fig 2: Cradle-to-grave disposal workflow for halogenated aniline waste compliant with EPA standards.

Step 1: Strict Segregation

  • Action: Deposit all liquid and solid waste containing this compound into a designated, chemically compatible (HDPE or glass) container labeled strictly for "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated waste complicates the incineration process, violates EPA regulations, and drastically increases institutional disposal costs.

Step 2: Compatibility Verification

  • Action: Ensure the waste container contains NO strong acids (e.g., nitric acid) or strong oxidizers.

  • Causality: Anilines are electron-rich aromatic systems that can react exothermically or explosively when introduced to strong oxidizing agents. This self-validating check prevents catastrophic container failure during storage.

Step 3: Regulatory Labeling & Storage

  • Action: Affix a hazardous waste label detailing the exact contents, the primary hazard (Toxic/Halogenated), and the accumulation start date. Store in a secondary containment tray.

  • Causality: Compliance with the Resource Conservation and Recovery Act (RCRA) requires clear tracking from the moment waste is generated to prevent environmental release[8].

Step 4: Final Thermal Destruction

  • Action: Coordinate with a licensed EPA/RCRA hazardous waste vendor. The vendor must process the waste via high-temperature rotary kiln incineration (820°C - 1600°C).

  • Causality: High-temperature incineration is the only verified method to completely cleave the robust carbon-halogen bonds without forming dioxins. The incinerator must utilize an alkaline scrubber system to neutralize the resulting HCl and NOx gases before atmospheric release[3].

Emergency Spill Response

In the event of an accidental release, immediate and calculated action is required to prevent facility contamination.

  • Evacuation & Ventilation: Immediately clear personnel from the immediate area. Ensure the room's HVAC system is operating at maximum exhaust capacity to clear potential vapors.

  • PPE Upgrade: Spill responders must don a fitted half-mask respirator with organic vapor/particulate cartridges (e.g., P100/OV) and heavy-duty chemical-resistant suits.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Combustible absorbents like sawdust or paper towels can react with aniline mixtures or pose a secondary fire hazard during the cleanup process.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent ignition of any co-solvents. Place the material into a heavy-duty, sealable hazardous waste bucket.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate as hazardous waste. Never flush aniline rinsate down the facility sink , as it is highly toxic to aquatic life and violates municipal wastewater regulations.

References

Sources

Handling

Personal protective equipment for handling 5-Chloro-2-isopropoxyaniline

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) . This compound is a critical halogenated aromatic amine bui...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7) . This compound is a critical halogenated aromatic amine building block frequently utilized in the synthesis of pyrazolone derivatives and other pharmaceutical intermediates.

However, the very structural features that make it synthetically valuable—its lipophilic aromatic ring and reactive amine group—also dictate its severe toxicological profile. This guide moves beyond standard safety data sheets by explaining the causality behind each safety protocol, ensuring that your laboratory team understands not just what to do, but why they must do it.

Mechanistic Toxicology: The Causality of Risk

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the enemy. 5-Chloro-2-isopropoxyaniline belongs to the class of primary aromatic amines (PAAs) [1].

  • Dermal Permeation (Lipophilicity): The addition of the chloro and isopropoxy substituents to the aniline core significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly bypass the aqueous barrier of the stratum corneum, making unprotected skin contact a primary route for systemic poisoning [2].

  • Methemoglobinemia (Hepatic Metabolism): Once absorbed, aromatic amines undergo N-hydroxylation in the liver via Cytochrome P450 enzymes. These reactive N-hydroxy metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin. This structural change severely impairs the blood's oxygen-carrying capacity, leading to cellular hypoxia, cyanosis, and potentially fatal cardiovascular collapse [1].

ToxicityPathway Exposure Exposure to 5-Chloro-2-isopropoxyaniline Absorption Rapid Dermal/Inhalation Absorption (Lipophilic) Exposure->Absorption Penetrates Stratum Corneum Hepatic Hepatic CYP450 N-hydroxylation Absorption->Hepatic Systemic Circulation MetHb Hemoglobin Oxidation (Methemoglobinemia) Hepatic->MetHb Reactive Metabolites Toxicity Hypoxia & Cellular Toxicity MetHb->Toxicity Impaired O2 Transport

Mechanistic pathway of chloroaniline-induced methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Because 5-Chloro-2-isopropoxyaniline is highly toxic via inhalation, ingestion, and skin absorption, a multi-layered defense system is required. The following matrix outlines the mandatory PPE, grounded in the chemical's specific permeation kinetics [3].

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Double Gloving: Inner layer of Nitrile (4 mil); Outer layer of Neoprene or Butyl Rubber (14+ mil).Standard thin nitrile gloves provide dexterity but are permeable to substituted anilines over time. The thicker outer layer prevents breakthrough, while the inner layer acts as a fail-safe during outer glove removal [4].
Body Protection Flame-resistant lab coat over personal clothing, supplemented by a Tychem® QC or LV apron .Aromatic amines can easily soak through standard cotton lab coats. A chemical-resistant apron provides an impermeable barrier against accidental spills or aerosol settling [2].
Eye/Face Protection Chemical splash goggles (indirect venting) + 8-inch minimum Face Shield.Prevents mucosal absorption. Standard safety glasses are insufficient as they do not seal the orbital area against vapors or fine dust particulates [3].
Respiratory NIOSH-approved N95/P100 particulate respirator (if handling dry powder) or Half-mask with Organic Vapor (OV) cartridges (if in solution).Prevents inhalation of aerosolized particulates during weighing or vapor inhalation during solvent transfer. Must be used in conjunction with engineering controls (fume hood) [4].

Operational Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

Phase 1: Environmental & PPE Validation
  • Fume Hood Verification: Turn on the chemical fume hood and verify the face velocity monitor reads between 80 and 120 feet per minute (fpm) . Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward.

  • Glove Integrity Check: Before donning the outer Neoprene/Butyl gloves, trap air inside them and roll the cuff to inflate the fingers. Validation: Submerge in a basin of water or listen closely to ensure no micro-punctures exist.

  • Area Preparation: Line the fume hood workspace with highly absorbent, plastic-backed bench paper. Place an anti-static weigh boat on the analytical balance.

Phase 2: Weighing and Transfer
  • Static Mitigation: Halogenated aromatic amines can generate static charge, causing the powder to aerosolize. Use an anti-static gun (Zerostat) on the weigh boat and the spatula before contacting the chemical.

  • Transfer: Open the chemical container only deep inside the fume hood (at least 6 inches behind the sash). Transfer the required mass using a clean, dry stainless-steel spatula.

  • Immediate Sealing: Immediately recap the source container and seal it with Parafilm to prevent ambient moisture degradation and vapor escape.

Phase 3: Decontamination & Workspace Reset
  • Acidic Deactivation: Because 5-Chloro-2-isopropoxyaniline is a weak base, it is poorly soluble in water but highly soluble in acidic solutions. Wipe down the balance and spatulas with a paper towel dampened with 0.1 M Hydrochloric Acid (HCl) . This protonates the amine, forming a water-soluble anilinium salt, completely neutralizing its volatility [1].

  • Secondary Wash: Follow the acid wipe with a standard soap and water wipe, then a final ethanol wipe to remove any residual organics.

OperationalWorkflow Start Pre-Operation Fume Hood Verification PPE Don PPE Matrix (Double Gloves, Tychem) Start->PPE Weigh Weighing & Transfer (Anti-static tools) PPE->Weigh React Closed-System Reaction Setup Weigh->React Decon Decontamination (Dilute Acid Wash) React->Decon Waste Hazardous Waste Segregation Decon->Waste

Step-by-step operational workflow for handling halogenated aromatic amines.

Emergency Response & Spill Management

In the event of an operational failure, immediate, pre-planned action is required to prevent systemic exposure.

  • Dermal Exposure: Immediately remove contaminated clothing. Do not use solvents (like ethanol or acetone) to wash the skin, as this will drastically accelerate the dermal absorption of the lipophilic aniline. Wash the affected area with copious amounts of mild soap and lukewarm water for a minimum of 15 minutes [2]. Seek immediate medical attention; monitor for cyanosis (blue lips/nail beds).

  • Minor Spill (Inside Hood): Do not sweep dry powder. Gently cover the spill with absorbent pads soaked in 0.1 M HCl to protonate and dissolve the compound safely. Scoop the soaked pads into a designated hazardous waste container.

  • Major Spill (Outside Hood): Evacuate the laboratory immediately. Do not attempt to clean without a self-contained breathing apparatus (SCBA) and a fully encapsulating HAZMAT suit.

Waste Disposal Plan

Improper disposal of chloroanilines leads to severe aquatic toxicity and environmental persistence.

  • Solid Waste: All contaminated consumables (weigh boats, bench paper, outer gloves, empty vials) must be placed in a rigid, sealable container labeled specifically for "Toxic Halogenated Organic Solids."

  • Liquid Waste: Aqueous washes (from the HCl decontamination step) and organic reaction filtrates must be segregated. Do not mix halogenated aniline waste with standard non-halogenated solvent waste, as this can trigger dangerous exothermic reactions or complicate incineration processes.

  • Disposal Method: Route all sealed, labeled containers to your Environmental Health and Safety (EHS) department for high-temperature incineration (the only approved method for destroying stable halogenated aromatic rings) [3].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from:[Link]

  • 4-Chloroaniline Hazard Summary & Fact Sheet. New Jersey Department of Health. Retrieved from:[Link]

  • Safety Data Sheet: Chloroaniline Derivatives. Carl Roth. Retrieved from:[Link]

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